4-Bromo-2-fluoropyridine-3-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSPGKURCYLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-84-7 | |
| Record name | 4-bromo-2-fluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-fluoropyridine-3-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoropyridine-3-carboxylic acid, also known as 4-bromo-2-fluoronicotinic acid, is a key heterocyclic building block in modern medicinal chemistry. Its strategic placement of bromo, fluoro, and carboxylic acid functionalities on the pyridine ring offers a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of the structure, synthesis, and critical applications of this compound, with a particular focus on its role in the generation of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable its effective utilization in research and drug development.
Introduction: The Strategic Importance of a Multifunctional Scaffold
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of specific substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity. This compound stands out as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity, the bromine atom serves as a handle for cross-coupling reactions, and the carboxylic acid provides a key interaction point with biological targets or a site for further chemical elaboration.[2][3][4]
This unique combination of features has positioned this compound as a sought-after precursor in the synthesis of high-value pharmaceutical compounds, most notably in the field of oncology.[2]
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 4-positions.
| Property | Value | Source |
| CAS Number | 1256790-84-7 | [2] |
| Molecular Formula | C₆H₃BrFNO₂ | [5] |
| Molecular Weight | 219.99 g/mol | [5] |
| SMILES | C1=CN=C(C(=C1Br)C(=O)O)F | [5] |
| InChI | InChI=1S/C6H3BrFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | [5] |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, 4-bromo-2-fluoropyridine. The key transformation is the regioselective introduction of a carboxylic acid group at the 3-position. A common and effective method involves directed ortho-metalation followed by carboxylation.
Synthesis of the Precursor: 4-Bromo-2-fluoropyridine
While commercially available, understanding the synthesis of the precursor, 4-bromo-2-fluoropyridine, provides valuable context. A common laboratory-scale synthesis starts from 4-aminopyridine, involving a Sandmeyer-type reaction.[6]
Carboxylation of 4-Bromo-2-fluoropyridine
The introduction of the carboxylic acid group at the C-3 position is achieved through a directed ortho-metalation-carboxylation sequence. The fluorine atom at the C-2 position can act as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 4-bromo-2-fluoropyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.
-
Carboxylation: The reaction mixture is then transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether at -78 °C. Care should be taken to avoid excessive warming.
-
Quenching and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature overnight. The reaction is then quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Causality in Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure efficient lithiation.
-
Low Temperature (-78 °C): The lithiation of pyridines is highly exothermic and can be unselective at higher temperatures. Maintaining a low temperature is crucial to control the reaction, prevent side reactions such as addition to the pyridine ring, and ensure the stability of the lithiated intermediate.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is essential to prevent the reaction of the highly reactive organolithium intermediate with oxygen and moisture from the air.
-
Dry Ice as CO₂ Source: Dry ice provides a convenient and high-purity source of carbon dioxide for the carboxylation step. It is used in excess to ensure complete reaction of the lithiated intermediate.
Spectroscopic Characterization
Accurate characterization of this compound is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-5 and C-6 positions of the pyridine ring. The coupling patterns and chemical shifts will be influenced by the adjacent bromo and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the carboxylic acid group appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-Br stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.
-
C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region is indicative of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 218.93312 Da.[5] The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
Applications in Drug Discovery: A Focus on PARP Inhibitors
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]
The 4-bromo-2-fluoronicotinic acid scaffold provides an ideal starting point for the construction of the core structures of many PARP inhibitors. The carboxylic acid can be converted to an amide, which is a key pharmacophoric element that mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the exploration of the inhibitor's interaction with the adenosine-binding pocket of the enzyme.
Diagram of the Role of this compound in PARP Inhibitor Synthesis:
Caption: Synthetic pathway from this compound to a PARP inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and orthogonal reactivity make it an ideal starting material for the synthesis of complex, biologically active molecules. The continued interest in the development of novel PARP inhibitors and other targeted therapies ensures that the demand for this key intermediate will remain high. Future research may focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as the exploration of its utility in the synthesis of other classes of therapeutic agents. As our understanding of disease biology deepens, the strategic application of such well-designed chemical scaffolds will be paramount in the quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. 2-Bromo-3-fluoropyridine-4-carboxylic acid, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 6. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]
- 7. 4-Bromo-2-fluoropyridine(128071-98-7) 1H NMR spectrum [chemicalbook.com]
In-Depth Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1256790-84-7
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoropyridine-3-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a putative synthesis protocol, and its potential applications as a key building block in the development of novel therapeutics.
Core Compound Data
This compound is a trifunctional heterocyclic compound, featuring a pyridine core substituted with bromo, fluoro, and carboxylic acid moieties. These functional groups provide multiple reactive sites for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
| Property | Data | Source |
| CAS Number | 1256790-84-7 | ChemBuyersGuide.com |
| Molecular Formula | C₆H₃BrFNO₂ | PubChem |
| Molecular Weight | 219.99 g/mol | PubChem |
| Canonical SMILES | C1=CN=C(C(=C1Br)C(=O)O)F | PubChem |
| InChI Key | JHWSPGKURCYLMN-UHFFFAOYSA-N | PubChem |
| Physical State | Solid (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF (Predicted) |
Synthesis and Experimental Protocols
A potential, though unverified, synthetic pathway is outlined below. This proposed method is based on established organometallic and carboxylation reactions.
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Lithiation: To a solution of 4-Bromo-2-fluoropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the lithiated intermediate. The regioselectivity of this step is crucial and would need experimental verification.
-
Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.
-
Work-up and Purification: An acidic work-up (e.g., with dilute HCl) is performed to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product would then be purified, likely through recrystallization or column chromatography, to yield pure this compound.
Note: This is a proposed reaction pathway and would require optimization and experimental validation.
Spectroscopic Data
While a full, verified set of spectroscopic data is not publicly available, chemical suppliers indicate the existence of spectral data, including ¹H NMR, IR, and mass spectrometry for CAS 1256790-84-7. Researchers should obtain this data from the supplier upon purchase for detailed structural confirmation.
Applications in Research and Drug Development
Halogenated pyridine carboxylic acids are a well-established class of building blocks in medicinal chemistry. The presence of multiple functional groups on this compound allows for its use in a variety of coupling reactions and derivatizations.
Potential Signaling Pathway Interactions:
The structural motifs present in this molecule are found in compounds targeting a wide range of biological pathways. For instance, pyridine-based compounds are known to be involved in kinase inhibition, GPCR modulation, and as scaffolds for other enzyme inhibitors.
Caption: Potential derivatization and biological targets.
-
Suzuki and other Cross-Coupling Reactions: The bromo substituent at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
-
Amide Bond Formation: The carboxylic acid at the 3-position can be readily converted to amides, esters, or other acid derivatives. This is a common strategy for linking the scaffold to other molecular fragments or for modulating the compound's physicochemical properties.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines, alcohols, or thiols.
The strategic combination of these reactions on the this compound scaffold enables the synthesis of complex and diverse libraries of compounds for high-throughput screening in drug discovery programs.
Safety Information
A comprehensive Safety Data Sheet (SDS) for CAS 1256790-84-7 is available from chemical suppliers and should be consulted before handling this compound. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided, especially the experimental protocol, is based on chemical principles and may not have been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.
Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoropyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a key building block for more complex molecules.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its key molecular and physical properties.
| Property | Value |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Monoisotopic Mass | 218.93312 Da |
| CAS Number | 1256790-84-7 |
| Predicted XlogP | 1.5 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) of its precursor, 4-Bromo-2-fluoropyridine. This method allows for the regioselective introduction of a carboxylic acid group at the C3 position.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
This protocol is based on established principles of directed ortho-metalation of halopyridines.
Materials:
-
4-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry Ice (solid Carbon Dioxide)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 4-Bromo-2-fluoropyridine (1.0 equivalent) dissolved in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.
-
Carboxylation: The reaction mixture is quenched by the addition of an excess of crushed dry ice. The dry ice should be added in small portions to control the exothermic reaction.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature. Once the excess carbon dioxide has sublimated, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery
While this compound is not typically a biologically active molecule itself, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its precursor, 4-Bromo-2-fluoropyridine, is utilized in the development of inhibitors for enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger drug scaffolds.
Visualizations
The following diagrams illustrate the synthetic workflow for this compound and its logical role as a building block in drug development.
Caption: Synthetic workflow for this compound.
Caption: Role as a building block in drug development.
Spectroscopic Profile of 4-Bromo-2-fluoropyridine-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Bromo-2-fluoropyridine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for the characterization of this compound.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Technique | Solvent | Chemical Shift (δ) / ppm |
| This compound | ¹H NMR | Data Not Available | Data Not Available |
| 4-Bromo-2-fluoropyridine | ¹H NMR | Not Specified | 8.15 (d, J=5.5 Hz, 1H), 7.42 (dd, J=5.5, 1.8 Hz, 1H), 7.28 (d, J=1.8 Hz, 1H) |
| This compound | ¹³C NMR | Data Not Available | Data Not Available |
| This compound | ¹⁹F NMR | Data Not Available | Data Not Available |
Table 2: Mass Spectrometry (MS) Data
| Compound | Technique | Parameter | Value |
| This compound | Predicted Collision Cross Section | [M+H]⁺ | 132.4 Ų[1] |
| [M+Na]⁺ | 145.4 Ų[1] | ||
| [M-H]⁻ | 135.6 Ų[1] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 4-Bromo-2-fluoropyridine | Neat | Not Specified | C-H stretching, C=N stretching, C-Br stretching, C-F stretching |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not currently published. However, the following are general methodologies that can be adapted for the characterization of this and related pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube.
-
¹H NMR: Spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The spectral width would be set to encompass the expected chemical shift range for aromatic protons (typically 0-10 ppm).
-
¹³C NMR: Spectra would be acquired on the same instrument, with a wider spectral width to cover the range of carbon chemical shifts (typically 0-200 ppm). Proton decoupling would be employed to simplify the spectrum.
-
¹⁹F NMR: A multinuclear probe would be required. The spectral width would be set to cover the typical range for fluorine chemical shifts.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): This is a suitable technique for analyzing polar molecules like carboxylic acids. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS would be performed to obtain the accurate mass of the molecular ion.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
-
KBr Pellet: A small amount of the sample would be ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum would then be recorded.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide consolidates the currently available spectroscopic information for this compound. While direct experimental data remains limited, the provided information, in conjunction with data from related compounds and general experimental protocols, serves as a valuable starting point for researchers. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.
References
In-depth Technical Guide: ¹H NMR Spectrum of 4-Bromo-2-fluoropyridine-3-carboxylic acid
An exhaustive search for experimental ¹H NMR spectral data for 4-Bromo-2-fluoropyridine-3-carboxylic acid has been conducted. Unfortunately, specific data detailing chemical shifts, coupling constants, and signal multiplicities for this compound are not available in published literature or spectral databases. Consequently, the following guide provides a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Spectral Characteristics
The structure of this compound suggests a simple aromatic ¹H NMR spectrum, likely consisting of two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents: the bromine atom, the fluorine atom, and the carboxylic acid group.
Anticipated Signals:
The pyridine ring contains two protons at positions 5 and 6.
-
H-5: This proton is expected to be a doublet, split by the adjacent H-6 proton. Its chemical shift will be influenced by the para-bromo and ortho-fluoro substituents.
-
H-6: This proton should also appear as a doublet, resulting from coupling with H-5. Its chemical shift will be primarily affected by the adjacent nitrogen atom and the meta-fluoro substituent.
-
-COOH Proton: The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The exact position and broadness are dependent on the solvent and concentration.
Theoretical Data Summary
In the absence of experimental data, a predictive table is provided below. These values are estimations and should be confirmed by experimental analysis.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.5 - 8.0 | Doublet (d) | 5 - 7 |
| H-6 | 8.0 - 8.5 | Doublet (d) | 5 - 7 |
| -COOH | 10 - 13 | Broad Singlet (br s) | N/A |
Experimental Protocol for ¹H NMR Acquisition
To obtain an experimental ¹H NMR spectrum for this compound, the following general protocol is recommended:
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.
-
Internal Standard: Add a small amount of TMS to the sample solution to serve as an internal reference (0 ppm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. A standard ¹H NMR experiment is typically sufficient.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualization of Spin-Spin Coupling
The following diagram illustrates the expected spin-spin coupling interactions between the protons in this compound.
Caption: Predicted ¹H-¹H spin-spin coupling pathway.
Disclaimer: The information provided in this document is based on theoretical predictions due to the absence of published experimental data. For definitive characterization, experimental acquisition and analysis of the ¹H NMR spectrum of this compound are required.
4-Bromo-2-fluoropyridine-3-carboxylic Acid: A Review of Available Physicochemical Data
For Immediate Release
However, to provide a foundational understanding, this document presents the available data for the target compound, alongside information for the closely related chemical, 4-Bromo-2-fluoropyridine. It is crucial to distinguish that the presented data for the latter compound is for contextual reference only and does not represent the physical properties of 4-Bromo-2-fluoropyridine-3-carboxylic acid.
Physicochemical Properties
A summary of the limited available data for this compound is presented in Table 1. For comparative purposes, the known physical properties of the related compound 4-Bromo-2-fluoropyridine are detailed in Table 2.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | PubChemLite |
| Monoisotopic Mass | 218.93312 Da | PubChemLite |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Physical Properties of 4-Bromo-2-fluoropyridine (for reference only)
| Property | Value |
| Molecular Formula | C₅H₃BrFN |
| Molecular Weight | 175.99 g/mol |
| Form | Liquid |
| Density | 1.713 g/mL at 25 °C |
| Boiling Point | 65 °C at 5 mmHg |
| Refractive Index | n20/D 1.531 |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound were not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
No information regarding signaling pathways or specific experimental workflows involving this compound was identified during the literature search. Consequently, the creation of a corresponding visual diagram is not applicable at this time.
Synthesis and Further Research
While information on the physical properties is scarce, the synthesis of related fluoropyridine compounds has been described in the literature. The preparation of various fluoropyridine derivatives often involves multi-step reactions, including bromination and fluorination of pyridine precursors. Further research is required to synthesize and characterize this compound to determine its physical and chemical properties accurately. Such studies would be invaluable for its potential applications in medicinal chemistry and materials science.
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis pathway for 4-Bromo-2-fluoropyridine-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. Due to the absence of a direct, one-pot synthesis in the current literature, this paper details a rational, step-wise approach based on established and reliable chemical transformations. The proposed pathway is designed to offer a clear and reproducible methodology for obtaining the target compound.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached from commercially available starting materials. The proposed pathway involves a series of key transformations, including nitration, chlorination, fluorination, reduction, oxidation, and a Sandmeyer-type reaction. The logical flow of this synthesis is depicted in the following diagram:
Figure 1. Proposed synthesis pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of 2-Fluoro-4-methyl-3-nitropyridine from 2-Chloro-4-methyl-3-nitropyridine
The initial step involves a nucleophilic aromatic substitution to replace the chlorine atom with fluorine. This can be achieved using a suitable fluoride source.
Methodology:
-
To a solution of 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) (1.5-2.0 eq). The use of a phase-transfer catalyst (e.g., a crown ether) may enhance the reaction rate.
-
Heat the reaction mixture to a temperature between 120-150 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-4-methyl-3-nitropyridine.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Chloro-4-methyl-3-nitropyridine | 172.57 | - | 1.0 |
| Potassium Fluoride (KF) | 58.10 | - | 1.5 - 2.0 |
| DMSO | - | - | Solvent |
Step 2: Reduction of 2-Fluoro-4-methyl-3-nitropyridine to 4-Amino-2-fluoro-3-methylpyridine
The nitro group is selectively reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.
Methodology:
-
Dissolve 2-Fluoro-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. For catalytic hydrogenation, use a catalyst like Palladium on carbon (Pd/C) (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus). Alternatively, for chemical reduction, use a reagent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in a protic solvent like ethanol or concentrated HCl.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction until the starting material is consumed.
-
If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using SnCl₂, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate to yield 4-Amino-2-fluoro-3-methylpyridine.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Fluoro-4-methyl-3-nitropyridine | 156.12 | - | 1.0 |
| Pd/C (10%) or SnCl₂·2H₂O | - | - | Cat. or 3-5 |
| Hydrogen or Ethanol/HCl | - | - | Reagent/Solvent |
Step 3: Oxidation of 4-Amino-2-fluoro-3-methylpyridine to 4-Amino-2-fluoropyridine-3-carboxylic acid
The methyl group at the 3-position is oxidized to a carboxylic acid. This can be a challenging step due to the presence of other functional groups. A strong oxidizing agent like potassium permanganate is often used for this transformation on pyridine derivatives.
Methodology:
-
Suspend 4-Amino-2-fluoro-3-methylpyridine (1.0 eq) in an aqueous solution.
-
Add a strong oxidizing agent such as potassium permanganate (KMnO₄) (2-4 eq) portion-wise, while maintaining the reaction temperature. The reaction is typically performed at elevated temperatures (e.g., 70-90 °C).
-
Stir the reaction mixture vigorously for several hours until the purple color of the permanganate disappears.
-
Cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 4-Amino-2-fluoropyridine-3-carboxylic acid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 4-Amino-2-fluoro-3-methylpyridine | 126.13 | - | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | - | 2 - 4 |
| Water | - | - | Solvent |
Step 4: Diazotization and Bromination (Sandmeyer Reaction) of 4-Amino-2-fluoropyridine-3-carboxylic acid
The final step involves the conversion of the amino group to a bromo group via a Sandmeyer reaction.[1][2] This reaction proceeds through a diazonium salt intermediate.
Methodology:
-
Suspend 4-Amino-2-fluoropyridine-3-carboxylic acid (1.0 eq) in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.0-1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 4-Amino-2-fluoropyridine-3-carboxylic acid | 156.11 | - | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | - | 1.0 - 1.2 |
| Copper(I) Bromide (CuBr) | 143.45 | - | 1.0 - 1.2 |
| Hydrobromic Acid (HBr) | - | - | Solvent/Reagent |
Data Presentation
The following table summarizes the expected transformations and key intermediates in the synthesis of this compound.
| Step | Starting Material | Product | Key Transformation |
| 1 | 2-Chloro-4-methyl-3-nitropyridine | 2-Fluoro-4-methyl-3-nitropyridine | Nucleophilic Aromatic Substitution (Halex Reaction) |
| 2 | 2-Fluoro-4-methyl-3-nitropyridine | 4-Amino-2-fluoro-3-methylpyridine | Nitro Group Reduction |
| 3 | 4-Amino-2-fluoro-3-methylpyridine | 4-Amino-2-fluoropyridine-3-carboxylic acid | Methyl Group Oxidation |
| 4 | 4-Amino-2-fluoropyridine-3-carboxylic acid | This compound | Diazotization and Sandmeyer Bromination |
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic pathway for this compound. The outlined methodologies are based on well-established organic reactions and provide a solid foundation for researchers to produce this valuable compound. It is important to note that optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, may be necessary to achieve optimal yields and purity at each step. Careful monitoring and purification are crucial for the successful synthesis of the final product.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes and starting materials for the preparation of 4-bromo-2-fluoropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The information presented is curated from scientific literature and patents to assist researchers in designing efficient and reliable synthetic strategies.
Introduction
This compound, also known as 4-bromo-2-fluoronicotinic acid, is a key intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core makes it a versatile scaffold for the development of novel therapeutic agents. This guide will focus on the common starting materials and the key synthetic transformations required to obtain this target molecule.
Synthetic Pathways Overview
The synthesis of this compound typically proceeds through a multi-step sequence. A common strategy involves the initial synthesis of a substituted pyridine ring, followed by the introduction of the required functional groups. A key intermediate in many of these routes is 4-bromo-2-fluoropyridine.
A plausible and commonly employed synthetic pathway can be visualized as a two-stage process:
-
Synthesis of the Key Intermediate: 4-Bromo-2-fluoropyridine.
-
Carboxylation of 4-Bromo-2-fluoropyridine at the 3-position.
The following sections will detail the experimental protocols and starting materials for each of these stages.
Stage 1: Synthesis of 4-Bromo-2-fluoropyridine
The synthesis of 4-bromo-2-fluoropyridine can be achieved from readily available starting materials such as 2-bromopyridine. A representative multi-step synthesis is outlined below.
Experimental Protocol: Synthesis of 4-Bromo-2-fluoropyridine from 2-Bromopyridine
This synthesis involves a four-step reaction sequence starting from 2-bromopyridine.[1]
Step 1: N-oxidation of 2-Bromopyridine
-
Starting Material: 2-Bromopyridine
-
Reagent: m-Chloroperbenzoic acid (m-CPBA)
-
Procedure: 2-Bromopyridine is reacted with m-chloroperbenzoic acid in a suitable solvent, such as dichloromethane, to yield 2-bromopyridine N-oxide.
Step 2: Nitration of 2-Bromopyridine N-oxide
-
Starting Material: 2-Bromopyridine N-oxide
-
Reagents: Concentrated sulfuric acid (H₂SO₄), Concentrated nitric acid (HNO₃)
-
Procedure: The 2-bromopyridine N-oxide is carefully treated with a mixture of concentrated sulfuric and nitric acids to introduce a nitro group at the 4-position, yielding 2-bromo-4-nitropyridine N-oxide.
Step 3: Reduction of the Nitro Group
-
Starting Material: 2-Bromo-4-nitropyridine N-oxide
-
Reagents: Iron powder (Fe), Acetic acid (CH₃COOH)
-
Procedure: The nitro group of 2-bromo-4-nitropyridine N-oxide is reduced to an amino group using iron powder in acetic acid, affording 4-amino-2-bromopyridine.
Step 4: Fluorination via Balz-Schiemann Reaction
-
Starting Material: 4-Amino-2-bromopyridine
-
Reagents: Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂)
-
Procedure: The amino group of 4-amino-2-bromopyridine is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid. Subsequent thermal decomposition of the diazonium salt introduces the fluorine atom at the 2-position, yielding the desired 4-bromo-2-fluoropyridine.
Table 1: Summary of Reagents and Intermediates for the Synthesis of 4-Bromo-2-fluoropyridine
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 2-Bromopyridine | m-Chloroperbenzoic acid | 2-Bromopyridine N-oxide |
| 2 | 2-Bromopyridine N-oxide | Conc. H₂SO₄, Conc. HNO₃ | 2-Bromo-4-nitropyridine N-oxide |
| 3 | 2-Bromo-4-nitropyridine N-oxide | Iron powder, Acetic acid | 4-Amino-2-bromopyridine |
| 4 | 4-Amino-2-bromopyridine | HBF₄, NaNO₂ | 4-Bromo-2-fluoropyridine |
Stage 2: Carboxylation of 4-Bromo-2-fluoropyridine
The introduction of the carboxylic acid group at the 3-position of 4-bromo-2-fluoropyridine is a critical step. A highly effective method for this transformation is through directed ortho-metalation (DoM), which involves the use of a strong organolithium base to deprotonate the position ortho to a directing group, followed by quenching with an electrophile, in this case, carbon dioxide.
Experimental Protocol: Directed ortho-Metalation and Carboxylation
Step 1: Lithiation of 4-Bromo-2-fluoropyridine
-
Starting Material: 4-Bromo-2-fluoropyridine
-
Reagent: A strong lithium amide base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Procedure: A solution of 4-bromo-2-fluoropyridine in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of the lithium amide base is then added dropwise. The fluorine atom at the 2-position is expected to act as the primary directing group for the lithiation at the 3-position.
Step 2: Carboxylation
-
Reagent: Dry carbon dioxide (CO₂) gas or solid (dry ice).
-
Procedure: After the lithiation is complete, dry carbon dioxide is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. This quenches the organolithium intermediate, forming a lithium carboxylate salt.
Step 3: Acidic Work-up
-
Reagent: An aqueous acid solution (e.g., hydrochloric acid).
-
Procedure: The reaction mixture is warmed to room temperature and then acidified with a suitable acid. This protonates the carboxylate salt, yielding the final product, this compound. The product can then be extracted with an organic solvent and purified by standard techniques such as crystallization or chromatography.
Table 2: Summary of Reagents for the Carboxylation of 4-Bromo-2-fluoropyridine
| Step | Starting Material | Key Reagents | Product |
| 1 & 2 | 4-Bromo-2-fluoropyridine | 1. Lithium amide base (e.g., LDA) 2. Carbon dioxide (CO₂) | This compound |
Synthetic Scheme and Workflow
The overall synthetic strategy is depicted in the following diagrams.
Caption: Overall synthetic workflow for this compound.
Caption: Directed ortho-metalation and carboxylation pathway.
Conclusion
The synthesis of this compound is a multi-step process that relies on the strategic functionalization of a pyridine ring. The key starting materials are readily accessible, with 2-bromopyridine serving as a common precursor for the essential intermediate, 4-bromo-2-fluoropyridine. The subsequent directed ortho-metalation and carboxylation is a powerful method for the regioselective introduction of the carboxylic acid group. This guide provides a foundational understanding of the synthetic routes and should serve as a valuable resource for researchers in the field of medicinal and process chemistry. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
In-depth Technical Guide: The Reactivity of 4-Bromo-2-fluoropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoropyridine-3-carboxylic acid is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a fluorine atom, and a bromine atom on the pyridine core offers multiple reaction sites for diverse chemical transformations. This guide provides a comprehensive overview of the reactivity of this molecule, focusing on key reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations involving the carboxylic acid moiety. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay of its three functional groups on the electron-deficient pyridine ring.
-
Pyridine Ring: As a heteroaromatic ring, pyridine is electron-deficient compared to benzene, which generally makes it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.
-
Fluorine Atom (C2): The highly electronegative fluorine atom further activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. The C-F bond is a common site for displacement by various nucleophiles. Reactions of 2-fluoropyridines are often faster than those of their 2-chloro counterparts.[1]
-
Bromine Atom (C4): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. The reactivity order for halogens in these couplings is typically I > Br > Cl > F.
-
Carboxylic Acid Group (C3): The carboxylic acid group is a versatile handle for forming esters, amides, and other derivatives. It also influences the electronic properties of the pyridine ring, though its steric bulk can affect reactivity at the adjacent C2 and C4 positions.
A general workflow for the functionalization of this compound often involves initial modification of the carboxylic acid group, followed by selective reactions at the C4 (bromine) and C2 (fluorine) positions.
References
An In-depth Technical Guide to 4-Bromo-2-fluoropyridine-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoropyridine-3-carboxylic acid is a halogenated pyridine derivative with potential applications as a key building block in medicinal chemistry and materials science. Due to the absence of direct literature on this specific isomer, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. A plausible synthetic route is proposed, complete with detailed experimental protocols. The predicted physicochemical properties and potential applications in drug discovery are also discussed, offering a valuable resource for researchers interested in the strategic utilization of this and related compounds.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine and bromine atoms onto the pyridine ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making them attractive scaffolds for drug design. Specifically, the arrangement of a carboxylic acid group adjacent to fluoro and bromo substituents offers multiple points for chemical modification, rendering this compound a potentially versatile intermediate. This guide aims to provide a detailed technical overview of its synthesis, characterization, and potential utility.
Proposed Synthesis
Given the lack of a documented synthetic route, a plausible multi-step synthesis is proposed starting from commercially available 2-aminopyridine-3-carboxylic acid. The proposed pathway involves a Sandmeyer reaction for bromination, followed by a Balz-Schiemann reaction for fluorination.
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromopyridine-3-carboxylic acid
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine-3-carboxylic acid (13.8 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in 100 mL of glacial acetic acid.
-
Bromination: Cool the mixture to 10-15 °C in an ice bath. Slowly add a solution of bromine (17.6 g, 0.11 mol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford 2-amino-4-bromopyridine-3-carboxylic acid as a solid.
Step 2: Synthesis of this compound (Balz-Schiemann Reaction)
-
Diazotization: Suspend 2-amino-4-bromopyridine-3-carboxylic acid (21.7 g, 0.1 mol) in 100 mL of 48% tetrafluoroboric acid (HBF4) in a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer. Cool the suspension to 0 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt precipitates out of the solution. Collect the salt by filtration and wash it with cold diethyl ether.
-
Thermal Decomposition: Carefully heat the dried diazonium salt in a flask equipped with a condenser and a gas outlet. The decomposition should be controlled by gentle heating until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the residue and extract it with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.
Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its parent compound, 4-Bromo-2-fluoropyridine.
| Property | This compound (Predicted) | 4-Bromo-2-fluoropyridine (Known) |
| Molecular Formula | C₆H₃BrFNO₂ | C₅H₃BrFN |
| Molecular Weight | 219.99 g/mol | 175.99 g/mol |
| Appearance | Solid | Colorless to light yellow liquid |
| Boiling Point | Not available | Not available |
| Melting Point | > 150 °C (decomposes) | Not available |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Soluble in common organic solvents |
| pKa | ~3-4 (for carboxylic acid) | Not applicable |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data for this compound |
| ¹H NMR | δ (ppm): 8.0-8.2 (d, 1H, pyridine-H), 7.8-8.0 (d, 1H, pyridine-H), 10-12 (br s, 1H, COOH) |
| ¹³C NMR | δ (ppm): 165-170 (C=O), 155-160 (d, C-F), 140-145 (C-Br), 120-130 (pyridine carbons) |
| ¹⁹F NMR | δ (ppm): -60 to -80 (relative to CFCl₃) |
| IR (cm⁻¹) | 3000-3300 (O-H stretch), 1700-1730 (C=O stretch), 1550-1600 (C=C, C=N stretch), 1200-1300 (C-F stretch) |
| Mass Spec (m/z) | [M]+ at 219 and 221 (due to Br isotopes) |
Potential Applications in Drug Discovery
This compound is a promising scaffold for the development of novel therapeutic agents. The presence of three distinct functional groups (bromo, fluoro, and carboxylic acid) allows for selective and orthogonal chemical modifications.
Logical Relationships in Drug Design
Caption: Potential modifications and their impact on drug properties.
The carboxylic acid can be converted to amides or esters to interact with biological targets or can be used for salt formation to improve solubility and pharmacokinetic properties. The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or dipolar interactions and can block metabolic oxidation, thereby improving the drug's half-life.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, this technical guide provides a robust, chemically sound framework for its synthesis and potential applications. The proposed synthetic route is based on well-established reactions, and the predicted properties offer a starting point for its characterization. The versatile nature of its functional groups makes it a highly attractive building block for the synthesis of complex molecules with potential biological activity. Researchers in medicinal chemistry and related fields are encouraged to explore the synthetic utility of this promising compound.
Unveiling 4-Bromo-2-fluoropyridine-3-carboxylic acid: A Technical Overview of a Niche Pyridine Derivative
For Immediate Release
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoropyridine-3-carboxylic acid, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development. While public domain data on the specific discovery and exhaustive experimental validation of this compound are limited, this document consolidates available physicochemical properties and outlines a plausible synthetic route based on established organic chemistry principles. This paper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Physicochemical and Predicted Properties
Quantitative data for this compound is primarily based on computational predictions. The following tables summarize the key molecular identifiers and predicted properties, providing a foundational dataset for researchers.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | Not Available | |
| Molecular Formula | C₆H₃BrFNO₂ | PubChem[1] |
| Molecular Weight | 219.99 g/mol | PubChem[1] |
| Canonical SMILES | C1=CN=C(C(=C1Br)C(=O)O)F | PubChem[1] |
| InChI Key | JHWSPGKURCYLMN-UHFFFAOYSA-N | PubChem[1] |
| Predicted Property | Value | Source |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 218.9331 g/mol | PubChem[1] |
| Monoisotopic Mass | 218.9331 g/mol | PubChem[1] |
| Topological Polar Surface Area | 49.6 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 194 | PubChem[1] |
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
The following protocol details a hypothetical procedure for the synthesis of this compound from 4-Bromo-2-fluoropyridine.
Materials:
-
4-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Dry Ice (solid CO₂) or Carbon Dioxide gas
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 4-Bromo-2-fluoropyridine (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.
-
Formation of the Organolithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA (1.1 equivalents) in THF is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.
-
Carboxylation: Crushed dry ice (an excess of ~5 equivalents) is added portion-wise to the reaction mixture at -78 °C. Alternatively, a stream of dry CO₂ gas can be bubbled through the solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Product Characterization: The crude this compound can be further purified by recrystallization or column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Drug Discovery Workflow
Given its structure, this compound represents a valuable scaffold for the synthesis of more complex molecules in drug discovery programs. The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the fluoro group—allows for a variety of subsequent chemical modifications.
Caption: Potential derivatization strategies for the core scaffold.
The carboxylic acid group can be readily converted to amides, esters, or other functionalities. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the introduction of diverse aryl or alkyl groups. The fluorine atom can influence the compound's electronic properties and metabolic stability, and in some cases, can participate in nucleophilic aromatic substitution reactions. This trifunctional nature makes this compound a promising starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
While the formal "discovery" and a detailed experimental history of this compound remain to be fully documented in accessible literature, its chemical structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. The provided overview of its predicted properties and a plausible synthetic protocol offers a valuable starting point for researchers interested in exploring the utility of this and related pyridine derivatives in the development of novel therapeutics. Further experimental validation of the proposed synthesis and a thorough investigation of its reactivity are warranted to fully unlock its potential.
References
Methodological & Application
Synthesis of Derivatives from 4-Bromo-2-fluoropyridine-3-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-bromo-2-fluoropyridine-3-carboxylic acid. This versatile building block offers multiple reaction sites for diversification, making it a valuable starting material in medicinal chemistry and drug discovery, particularly in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[1] The presence of a carboxylic acid, a bromine atom, and a fluorine atom allows for a range of chemical transformations, including amide bond formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution.
Key Synthetic Transformations
The derivatization of this compound can be strategically approached through three primary reaction types:
-
Amide Bond Formation: The carboxylic acid at the 3-position can be readily converted to a wide array of amides using standard coupling agents.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position serves as a handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated for displacement by various nucleophiles, a reaction accelerated by the electron-withdrawing nature of the pyridine nitrogen.[2][3]
These transformations can be performed sequentially to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
I. Amide Bond Formation
The synthesis of amides from this compound is a fundamental step in the elaboration of this scaffold. A variety of primary and secondary amines can be coupled using standard peptide coupling reagents.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Coupling Agents: Add a coupling agent such as HATU (1.1 equiv.) or EDC (1.2 equiv.) in combination with an additive like HOBt (1.2 equiv.).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
Table 1: Representative Amide Synthesis Data
| Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 6 | 80-90 |
| Aniline | T3P | Pyridine | CH₂Cl₂ | 5 | 75-85 |
| 4-Methoxybenzylamine | COMU | DIPEA | DMF | 3 | 90-98 |
Note: Yields are estimates based on typical amide coupling reactions and may vary depending on the specific amine and reaction conditions.
II. Suzuki-Miyaura Cross-Coupling
To introduce diversity at the 4-position, the bromine atom can be subjected to a Suzuki-Miyaura cross-coupling reaction. It is often advantageous to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent potential complications with the basic reaction conditions and to improve solubility.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Bromo-2-fluoropyridine-3-carboxylate
-
Esterification (if necessary): Convert this compound to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Reaction Setup: In a Schlenk flask, combine methyl 4-bromo-2-fluoropyridine-3-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[4][5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 3:1), via syringe.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Data
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 110 | 75-90 |
| 3-Thienylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 90 | 65-80 |
| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 |
Note: Yields are based on reactions with similar bromopyridine substrates and may require optimization.[5]
III. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reaction is generally facile due to the activating effect of the ring nitrogen. The reaction can be performed on the carboxylic acid, its ester, or amide derivatives.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: Combine the this compound derivative (1.0 equiv.) and the nucleophile (e.g., an alcohol, amine, or thiol; 1.5-2.0 equiv.) in a suitable solvent such as DMF, DMSO, or THF.
-
Base Addition: For alcohol and thiol nucleophiles, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the nucleophile in situ. For amine nucleophiles, a base may not be necessary, or a non-nucleophilic base like DIPEA can be used.
-
Reaction Conditions: The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative SNAr Data
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 70-85 |
| Benzylamine | DIPEA | DMSO | 80 | 80-95 |
| Thiophenol | NaH | THF | 60 | 75-90 |
| Morpholine | - | NMP | 120 | 85-95 |
Note: Yields are estimates based on the reactivity of 2-fluoropyridine systems and may vary.[2]
IV. Overall Synthetic Strategy and Workflow
The following diagram illustrates a potential synthetic workflow for the generation of a diverse library of compounds from this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluoropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-fluoropyridine-3-carboxylic acid. This versatile building block is a valuable synthon in medicinal chemistry, enabling the synthesis of complex substituted pyridine derivatives that are key scaffolds in various drug discovery programs. The protocols and data presented herein are derived from established methodologies for similar substrates and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and generally high yields.[2][3]
This compound is an attractive building block in drug discovery due to its trifunctional nature. The bromine atom serves as a handle for Suzuki coupling, the fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa and metabolic stability, and the carboxylic acid group provides a site for further derivatization or can act as a key pharmacophoric feature.[4] Derivatives of 4-bromo-2-fluoropyridine have been utilized in the synthesis of inhibitors for targets such as cyclin-dependent kinase 2 (CDK2) and retinoic X receptor alpha (RXRα).[5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[1]
Data Presentation: Typical Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki coupling reactions with substituted bromopyridines, which can be adapted for this compound.
Table 1: Screening of Reaction Conditions for Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-100 | 2-12 | 70-95 |
| 2 | Pd(dppf)Cl₂ (2-3) | - | K₃PO₄ (2-3) | Toluene / H₂O (10:1) | 100-110 | 4-16 | 75-98 |
| 3 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | Cs₂CO₃ (2-3) | THF / H₂O (5:1) | 60-80 | 1-6 | 80-99 |
| 4 | Pd(OAc)₂ (2-4) | XPhos (4-8) | K₂CO₃ (2-3) | Acetonitrile / H₂O (4:1) | 80 | 1-4 | 70-90 |
Yields are illustrative and highly dependent on the specific boronic acid used.
Table 2: Substrate Scope with Optimized Conditions
(Optimized Conditions Example: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3 equiv.), 1,4-Dioxane/H₂O (4:1), 90 °C, 4h)
| Entry | Boronic Acid | Expected Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-4-phenylpyridine-3-carboxylic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)pyridine-3-carboxylic acid | 80-92 |
| 3 | 3-Thiopheneboronic acid | 2-Fluoro-4-(thiophen-3-yl)pyridine-3-carboxylic acid | 75-88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | 70-85 |
Experimental Protocols
General Protocol for Suzuki Coupling Reaction
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[6]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 2-16 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and adjust the pH to ~2-3 with 1M HCl to precipitate the carboxylic acid product.
-
Filter the precipitate and wash with water.
-
If the product is soluble in the organic layer, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to obtain the desired product.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times.[6]
Materials:
-
Same as the general protocol, but using a microwave synthesis vial.
Procedure:
-
In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).[6]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]
-
After the reaction is complete, allow the vial to cool to room temperature before opening.
-
Proceed with the workup and purification as described in the general protocol.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-Bromo-2-fluoropyridine-3-carboxylic acid
Introduction: Strategic Importance in Synthesis
4-Bromo-2-fluoropyridine-3-carboxylic acid is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic value lies in the orthogonal reactivity of its substituents, offering a platform for sequential, regioselective modifications. The pyridine core, activated by the ring nitrogen and an adjacent carboxylic acid, is primed for Nucleophilic Aromatic Substitution (SNAr), a powerful method for forging carbon-heteroatom bonds.[1][2][3] This guide provides an in-depth analysis of the mechanistic principles governing SNAr reactions on this substrate and delivers field-proven protocols for its successful application. The unique electronic arrangement of this molecule, particularly the presence of two different halogen atoms at activated positions, allows for selective displacement, making it a versatile intermediate in the synthesis of complex pharmaceutical agents, such as PARP-1 inhibitors.[4]
Mechanistic Rationale and Regioselectivity
The successful application of this compound hinges on understanding the principles of the SNAr reaction. This process is fundamentally different from aliphatic SN2 reactions and proceeds via a two-step addition-elimination mechanism.[5][6]
Pillar 1: Ring Activation The pyridine ring is rendered electron-deficient (electrophilic) by the cumulative electron-withdrawing effects of the ring nitrogen and the C3-carboxylic acid group. This activation is crucial for the initial, rate-determining attack by a nucleophile.[7]
Pillar 2: The Meisenheimer Intermediate A nucleophile attacks the electron-deficient carbon bearing a leaving group, temporarily breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount to the reaction's success.
Pillar 3: Regioselectivity—Why Fluorine is Displaced First A common point of inquiry is which halogen serves as the leaving group. In contrast to SN2 reactions where C-Br is weaker and thus a better leaving group, the opposite is true in SNAr. The rate-determining step is the initial nucleophilic attack, not the elimination of the halide.[6][8]
-
Electronegativity Rules: Fluorine's superior electronegativity makes the C2 carbon significantly more electrophilic (electron-poor) than the C4 carbon attached to bromine.
-
Intermediate Stabilization: The highly electronegative fluorine atom provides potent inductive stabilization for the negative charge developed in the Meisenheimer complex.
-
Leaving Group Ability: Consequently, the established reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I.[6][9][10] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring this principle.[1][2]
Therefore, nucleophilic attack will occur selectively at the C2 position, leading to the displacement of the fluoride ion and preserving the C4-bromo substituent for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Core Application & Strategic Execution
The primary application involves the selective displacement of the C2-fluoride with a range of nucleophiles, followed by potential downstream modification at the C4-bromide or the C3-carboxylic acid.
Key Experimental Parameters
-
Nucleophiles: A broad scope of nucleophiles is tolerated, including primary and secondary amines, alcohols/phenols, and thiols.[11] The nucleophilicity of the reagent is a key driver of reaction rate.
-
Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are standard. They effectively solvate the reagents and intermediates without interfering with the reaction.[5][11]
-
Base: A base is typically required to deprotonate the nucleophile (if it is neutral, e.g., R-OH or R-NH2) or to scavenge the HF produced. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like N,N-Diisopropylethylamine (DIPEA) are common choices. The choice of base is critical to avoid side reactions.
-
Temperature: While many SNAr reactions require elevated temperatures (50-120 °C) to proceed at a reasonable rate, highly activated systems can sometimes react at or near room temperature.[11][12]
The Role of the Carboxylic Acid
The free carboxylic acid at the C3 position introduces a key consideration.
-
Potential for Deprotonation: The acidic proton will be readily removed by the base present in the reaction mixture, forming a carboxylate salt. This can affect the substrate's solubility but generally does not inhibit the SNAr reaction. Many SNAr processes tolerate the presence of a free carboxylic acid.[12]
-
Side Reactions: With alcohol nucleophiles, there is a potential for a competing esterification reaction. However, SNAr conditions (basic, aprotic solvent) are generally not conducive to Fischer esterification, which requires an acid catalyst.[13] Direct amidation with amine nucleophiles is also a possibility but typically requires specific coupling agents or very high temperatures.[14] Under standard SNAr conditions, substitution at the C2 position is the dominant pathway.
Validated Experimental Protocols
The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of a 2-(Alkylamino)-4-bromopyridine-3-carboxylic acid Derivative
This protocol details the reaction with a representative primary amine, benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (to achieve a substrate concentration of ~0.2 M).
-
Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.
-
Acidification: Acidify the aqueous mixture to pH ~4-5 by the slow addition of 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.
Protocol 2: Synthesis of a 2-Alkoxy-4-bromopyridine-3-carboxylic acid Derivative
This protocol details the reaction with a representative alcohol, phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.2 eq) and anhydrous cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent & Substrate Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a substrate concentration of ~0.25 M). Stir for 15 minutes at room temperature to form the phenoxide. Then, add this compound (1.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS until completion (typically 6-18 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 1 M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude material by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate the desired 2-phenoxy-4-bromopyridine-3-carboxylic acid.
Summary of Reaction Conditions & Troubleshooting
| Nucleophile Class | Typical Base | Typical Solvent | Temperature Range (°C) | Key Considerations & Troubleshooting |
| Primary Amines | K₂CO₃, DIPEA | DMSO, DMF | 60 - 100 | High Yields Expected. If reaction stalls, consider a stronger base (e.g., Cs₂CO₃) or higher temperature. Ensure amine is not sterically hindered. |
| Secondary Amines | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 80 - 120 | Slower than primary amines. Steric hindrance can significantly impede the reaction. May require longer reaction times or higher temperatures. |
| Alcohols | NaH, K₂CO₃ | DMF, THF | 25 - 100 | Requires anhydrous conditions. Pre-formation of the alkoxide with a strong base like NaH at 0°C before adding the substrate often improves yield. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Generally reliable. Electron-donating groups on the phenol can slow the reaction; electron-withdrawing groups can accelerate it. |
| Thiols | K₂CO₃, Et₃N | DMF, MeCN | 25 - 80 | Highly nucleophilic. Reactions are often faster and can proceed at lower temperatures. Ensure inert atmosphere to prevent disulfide bond formation. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-2-fluoropyridine-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoropyridine-3-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine ring, offers multiple reaction sites for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom serves as a key handle for cross-coupling reactions. The carboxylic acid moiety provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.
These application notes provide an overview of the potential uses of this compound in drug discovery, focusing on its role as a precursor for the synthesis of various kinase inhibitors and other therapeutic agents. Detailed experimental protocols for key transformations are also provided to guide researchers in their synthetic endeavors.
Key Applications in Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in a range of biologically active compounds. While direct examples utilizing this specific molecule are emerging, its application can be inferred from the well-established chemistry of its parent scaffold, 4-Bromo-2-fluoropyridine, and related pyridine carboxylic acids.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations. The 4-bromo-2-fluoropyridine scaffold is a key component in the synthesis of isoquinolinone derivatives, which are potent PARP-1 inhibitors.[1] The carboxylic acid functionality of the title compound can be leveraged to introduce additional diversity and interaction points with the enzyme's active site, potentially leading to novel and more potent inhibitors.
Development of CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[2] Various pyridine and pyrimidine derivatives have been explored as CDK2 inhibitors.[3][4] this compound can serve as a starting material for the synthesis of novel CDK2 inhibitors through amide coupling followed by Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl moieties.
Precursor for RXRα Antagonists
Retinoid X receptor alpha (RXRα) is a nuclear receptor implicated in various diseases, including cancer.[5][6] Novel RXRα antagonists have been developed from substituted pyridine and pyrimidine scaffolds. The title compound provides a valuable platform for the synthesis of new RXRα modulators by functionalizing its reactive sites to explore the structure-activity relationship.
Experimental Protocols
The following protocols are representative methods for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine.
Workflow:
Caption: Amide formation via acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Desired amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired amine (1.1 eq) and TEA (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative for Amide Coupling):
| Coupling Reagent | Base | Solvent | Amine | Yield (%) |
| SOCl₂ | TEA | DCM | Aniline | 75-85 |
| (COCl)₂/DMF | DIPEA | DCM | Benzylamine | 80-90 |
| HATU | DIPEA | DMF | Morpholine | 85-95 |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the bromide with a boronic acid. This reaction is typically performed after the carboxylic acid has been converted to an amide to avoid potential interference.
Workflow:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-(substituted)-4-bromo-2-fluoropyridine-3-carboxamide
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-(substituted)-4-bromo-2-fluoropyridine-3-carboxamide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the solvent (e.g., 4:1 dioxane/water) by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative for Suzuki Coupling):
| Catalyst | Base | Solvent | Boronic Acid | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Phenylboronic acid | 70-85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 3-Thiopheneboronic acid | 65-80 |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 4-Methoxyphenylboronic acid | 80-95 |
Signaling Pathway Example: PARP-1 Inhibition
Derivatives of 4-Bromo-2-fluoropyridine are known to be precursors for PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), inhibiting PARP-1 leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. These cancer cells are unable to repair DSBs, leading to cell death through a process known as synthetic lethality.
Caption: Mechanism of action of PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for the efficient construction of diverse and complex molecules with potential therapeutic applications. The provided protocols for amide bond formation and Suzuki-Miyaura cross-coupling serve as a foundation for the synthesis of novel compounds targeting a range of biological pathways. Further exploration of this scaffold is warranted to unlock its full potential in the development of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-fluoropyridine-3-carboxylic acid as a Versatile Building Block for Novel PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical mediators of DNA repair and have emerged as key targets in oncology. Inhibitors of PARP have demonstrated significant therapeutic success, especially in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The development of potent and selective PARP inhibitors relies on the strategic use of functionalized heterocyclic building blocks. Among these, 4-Bromo-2-fluoropyridine-3-carboxylic acid stands out as a valuable scaffold. Its unique substitution pattern, featuring a carboxylic acid for amide coupling, a fluorine atom to modulate electronic properties, and a bromine atom for cross-coupling reactions, offers a versatile platform for the synthesis of diverse isoquinolinone and other heterocyclic PARP inhibitors.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of novel PARP inhibitors. Detailed experimental protocols for the synthesis of the building block itself and its subsequent elaboration into a potential PARP inhibitor are provided, along with relevant quantitative data for a representative compound. Furthermore, key signaling pathways and experimental workflows are visualized to aid in understanding the mechanism of action and the drug discovery process.
Data Presentation
Table 1: Inhibitory Activity of a Representative PARP Inhibitor Derived from this compound
| Compound | Target | IC50 (nM) | Ki (nM) | Cell Line | Assay Type |
| Hypothetical PARP Inhibitor 1 | PARP-1 | 5.2 | 1.8 | Capan-1 (BRCA2 mutant) | Enzyme Inhibition Assay |
| (Structure derived from this compound) | PARP-2 | 15.8 | 5.5 | Capan-1 (BRCA2 mutant) | Enzyme Inhibition Assay |
Note: The data presented for "Hypothetical PARP Inhibitor 1" is representative and based on values reported for structurally similar PARP inhibitors. This data is for illustrative purposes to demonstrate the potential of this building block.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route to this compound, starting from the commercially available 3-amino-4-bromo-2-fluoropyridine.
Step 1: Diazotization of 3-Amino-4-bromo-2-fluoropyridine
-
In a flask maintained at 0-5 °C, dissolve 3-amino-4-bromo-2-fluoropyridine (1.0 eq) in a solution of aqueous tetrafluoroboric acid (HBF4, 48% w/w).
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to allow for the formation of the diazonium salt.
Step 2: Sandmeyer-type Reaction to introduce the Carboxylic Acid Group
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent like DMF.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and pour it into a mixture of ice and aqueous sodium hydroxide.
-
Filter the mixture to remove any solid byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Protocol 2: Synthesis of a Hypothetical Isoquinolinone PARP Inhibitor
This protocol describes a general method for the synthesis of an isoquinolinone-based PARP inhibitor using this compound as a key building block. This involves an amide coupling reaction followed by an intramolecular cyclization.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable amine (e.g., a substituted benzylamine, 1.1 eq).
-
Add an amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide intermediate.
Step 2: Intramolecular Suzuki or Heck Cyclization
-
In a reaction vessel, combine the amide intermediate from Step 1 (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq) in a suitable solvent such as toluene or dioxane.
-
If a Suzuki coupling is intended, an appropriate boronic acid or ester is added. For an intramolecular Heck reaction, the conditions are optimized for cyclization onto an appropriately positioned double bond.
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final isoquinolinone PARP inhibitor.
Visualizations
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP-1 activation and signaling cascade upon DNA single-strand break detection.
Experimental Workflow for the Synthesis of a PARP Inhibitor
Caption: General experimental workflow for the synthesis and evaluation of a PARP inhibitor.
Application Notes & Protocols: Synthesis of Novel Pyridine-Based CDK2 Inhibitors Utilizing 4-Bromo-2-fluoropyridine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of novel pyridine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a prominent target in oncology research.[1][2] The protocols herein leverage the versatile chemical scaffold of 4-Bromo-2-fluoropyridine-3-carboxylic acid as a strategic starting material. We will delineate a rational, multi-step synthetic pathway, including amide coupling, Suzuki cross-coupling, and nucleophilic aromatic substitution, to generate a library of potential CDK2 inhibitors. The causality behind each experimental choice is explained, providing researchers with the foundational knowledge to adapt and innovate upon this synthetic framework.
Introduction: The Rationale for Pyridine-Based CDK2 Inhibitors
The dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers, making them a focal point for therapeutic intervention.[1][2] Specifically, CDK2, in complex with cyclin E or cyclin A, governs the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]
Pyridine and its fused heterocyclic derivatives have emerged as privileged scaffolds in the design of kinase inhibitors.[3][4] Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP, makes them ideal starting points for inhibitor design. The strategic placement of substituents on the pyridine ring allows for the exploration of various pockets within the kinase active site, enabling the optimization of potency and selectivity.
This compound is an exemplary starting material for the synthesis of a diverse library of pyridine-based inhibitors. Its three distinct functional handles—a carboxylic acid, a bromine atom, and a fluorine atom—can be selectively manipulated to introduce a variety of chemical moieties, each contributing to the final compound's biological activity.
-
The carboxylic acid at the 3-position is an ideal anchor for introducing diversity elements through robust amide coupling reactions.
-
The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[5]
-
The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), providing a site for the introduction of amine-containing side chains that can interact with the hinge region of the kinase.[6][7]
The CDK2 Signaling Pathway and Inhibition
The activity of CDK2 is tightly regulated throughout the cell cycle. In the G1 phase, cyclin E binds to and activates CDK2, leading to the phosphorylation of substrates such as the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication, thereby driving the cell into the S phase. A small molecule inhibitor that occupies the ATP-binding site of CDK2 can prevent this phosphorylation cascade, leading to cell cycle arrest.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Decarboxylation of 4-Bromo-2-fluoropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the decarboxylation of 4-bromo-2-fluoropyridine-3-carboxylic acid to produce 4-bromo-2-fluoropyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols described herein are based on established methodologies for the decarboxylation of related heterocyclic carboxylic acids.
Introduction
Decarboxylation, the removal of a carboxyl group (-COOH) with the release of carbon dioxide (CO₂), is a fundamental reaction in organic synthesis. For pyridinecarboxylic acids, the ease of decarboxylation is influenced by the position of the carboxyl group and the nature of other substituents on the pyridine ring. The presence of electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, can influence the reaction conditions required for efficient decarboxylation. The resulting product, 4-bromo-2-fluoropyridine[1], is a valuable building block in medicinal chemistry.
The decarboxylation of pyridinecarboxylic acids can be achieved through various methods, including thermal decarboxylation, acid- or base-catalyzed decarboxylation, and transition-metal-catalyzed reactions. The choice of method often depends on the stability of the starting material and the desired product, as well as the scale of the reaction.
Mechanism of Decarboxylation
The decarboxylation of pyridinecarboxylic acids can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the pyridine ring. For picolinic acids (pyridine-2-carboxylic acids), a zwitterionic intermediate is often proposed, which facilitates the loss of CO₂. For nicotinic acids (pyridine-3-carboxylic acids), the reaction can be more challenging and may require more forcing conditions or the use of a catalyst. The Hammick mechanism is one of the proposed pathways for the decarboxylation of picolinic acids and related compounds.[2][3]
Data Presentation: Decarboxylation Methods and Conditions
The following table summarizes various methods that can be applied to the decarboxylation of this compound, with typical conditions drawn from literature on analogous compounds.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Thermal Decarboxylation | None | High-boiling solvent (e.g., NMP, Diphenyl ether) | 180-250 | 1-6 h | Variable | Simple method, but may require high temperatures that can lead to side products. |
| Copper-Catalyzed Decarboxylation | Cu(I) oxide, Cu powder, or CuSO₄ with a ligand (e.g., 1,10-phenanthroline) | Quinoline, NMP | 150-220 | 2-12 h | Moderate to High | A widely used and effective method for decarboxylation of aromatic and heteroaromatic carboxylic acids.[4] |
| Microwave-Assisted Decarboxylation | Copper catalyst or acid/base | High-boiling polar solvent (e.g., DMF, NMP) | 150-200 | 5-30 min | Good to Excellent | Offers rapid heating and can significantly reduce reaction times.[4][5] |
| Rhodium-Catalyzed Decarboxylative Coupling | [Rh(III)] catalyst | TFE | 70-80 | 12-24 h | Good | Can be used for more complex transformations where the decarboxylation is part of a coupling reaction.[6] |
Experimental Protocols
Protocol 1: Thermal Decarboxylation
This protocol describes a general procedure for the thermal decarboxylation of this compound.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP) or Diphenyl ether
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq).
-
Add a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP) or diphenyl ether (approximately 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 180-250 °C with vigorous stirring. The evolution of CO₂ should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 1-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford 4-bromo-2-fluoropyridine.
Protocol 2: Copper-Catalyzed Decarboxylation
This protocol outlines a procedure for the copper-catalyzed decarboxylation of this compound.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O) or Copper powder
-
1,10-Phenanthroline (optional, but recommended)
-
Quinoline or NMP
-
Round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), copper(I) oxide (0.1-0.2 eq), and 1,10-phenanthroline (0.1-0.2 eq, if used).
-
Add quinoline or NMP as the solvent (approximately 5-10 mL per gram of starting material).
-
Heat the mixture to 150-220 °C under an inert atmosphere (e.g., nitrogen or argon) with efficient stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with aqueous acid (e.g., 1 M HCl) to remove quinoline, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or distillation to yield the desired 4-bromo-2-fluoropyridine.
Visualizations
Experimental Workflow for Decarboxylation
The following diagram illustrates the general workflow for the decarboxylation of this compound.
Caption: General experimental workflow for the decarboxylation of this compound.
Logical Relationship of Decarboxylation Methods
The following diagram shows the relationship between different decarboxylation methods.
References
- 1. 4-Bromo-2-fluoropyridine | 128071-98-7 | FB08153 [biosynth.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
- 6. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-2-fluoropyridine-3-carboxylic acid in Agrochemical Synthesis
Introduction
4-Bromo-2-fluoropyridine-3-carboxylic acid is a halogenated pyridine derivative that holds potential as a key intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a carboxylic acid group for further derivatization, makes it an attractive building block for creating complex molecules with desired biological activities. While direct synthesis of a commercially named agrochemical from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in several classes of modern pesticides.
This document outlines a representative, hypothetical application of this compound in the synthesis of a novel herbicidal agent, based on established synthetic methodologies for related pyridine-based agrochemicals. The protocols and data presented are illustrative and intended to provide a framework for researchers in the field.
Hypothetical Agrochemical Target: A Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a well-established class of agrochemicals that disrupt chlorophyll biosynthesis in susceptible plants, leading to rapid cell death. The pyridine ring is a common feature in some PPO inhibitors. Here, we propose the synthesis of a hypothetical PPO inhibitor, "Pyrifluorbrom," derived from this compound.
Table 1: Physicochemical and Hypothetical Biological Data for Pyrifluorbrom
| Parameter | Value |
| IUPAC Name | N-(2,4-dichloro-5-isopropoxyphenyl)-4-bromo-2-fluoropyridine-3-carboxamide |
| Molecular Formula | C₁₅H₁₀BrCl₂FN₂O₂ |
| Molecular Weight | 436.07 g/mol |
| Appearance | Off-white solid |
| Melting Point | 185-188 °C |
| Solubility in Water | < 1 mg/L |
| Herbicidal Activity (IC₅₀) | 50 nM (on Amaranthus retroflexus PPO) |
| Post-emergence Efficacy | > 90% control of broadleaf weeds at 100 g/ha |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoropyridine-3-carbonyl chloride
This protocol details the conversion of the carboxylic acid to a more reactive acid chloride, a common step in amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Bromo-2-fluoropyridine-3-carbonyl chloride is used in the next step without further purification.
Protocol 2: Synthesis of Pyrifluorbrom (N-(2,4-dichloro-5-isopropoxyphenyl)-4-bromo-2-fluoropyridine-3-carboxamide)
This protocol describes the amide coupling reaction to form the final hypothetical herbicide.
Materials:
-
4-Bromo-2-fluoropyridine-3-carbonyl chloride (from Protocol 1)
-
2,4-dichloro-5-isopropoxyaniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve 2,4-dichloro-5-isopropoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of crude 4-Bromo-2-fluoropyridine-3-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Pyrifluorbrom as an off-white solid.
Table 2: Summary of a Hypothetical Suzuki Coupling Reaction for Further Derivatization
A potential subsequent modification of Pyrifluorbrom could involve a Suzuki coupling at the bromine position to introduce further structural diversity.
| Parameter | Value |
| Reactants | Pyrifluorbrom, Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Hypothetical Yield | 85% |
Visualizations
Caption: Experimental workflow for the synthesis of the hypothetical herbicide Pyrifluorbrom.
Caption: Proposed mode of action for Pyrifluorbrom as a PPO inhibitor.
Experimental protocol for using 4-Bromo-2-fluoropyridine-3-carboxylic acid
Introduction
4-Bromo-2-fluoropyridine-3-carboxylic acid is a versatile trifunctional heterocyclic building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine scaffold allows for selective and sequential chemical modifications. This enables the construction of complex molecular architectures and the exploration of diverse chemical spaces. The pyridine core is a common motif in many biologically active compounds, and the specific substituents on this molecule offer distinct advantages for derivatization.
Key Structural Features and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its three functional groups:
-
4-Bromo Group: The bromine atom at the 4-position is primarily utilized for palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents.
-
2-Fluoro Group: The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). The electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the pyridine nitrogen, makes this position susceptible to displacement by a range of nucleophiles such as amines, alcohols, and thiols. Reactions of 2-fluoropyridines are often faster and occur under milder conditions compared to their chloro- or bromo-analogues.[1][2]
-
3-Carboxylic Acid Group: The carboxylic acid moiety at the 3-position serves as a handle for various transformations, most commonly the formation of amides, esters, and other carboxylic acid derivatives. This group can also influence the electronic properties and solubility of the molecule and its derivatives. The presence of this acidic group can be important for biological activity, including target binding and pharmacokinetic properties.[3][4]
This trifunctional nature allows for a modular approach to library synthesis, where each functional group can be addressed in a stepwise manner to generate a diverse set of analogues for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry
While specific examples for this compound are not extensively documented, the closely related precursor, 4-Bromo-2-fluoropyridine, is a key intermediate in the synthesis of various therapeutic agents.[5][6] It is reasonable to extrapolate that the title compound would be a valuable building block in similar drug discovery programs, including:
-
Inhibitors of DNA Repair Pathways: The isoquinolinone scaffold, often derived from precursors like 4-bromo-2-fluoropyridine, is central to many Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors used in cancer therapy.[6]
-
Kinase Inhibitors: Pyridine-based structures are prevalent in a multitude of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[5]
-
Nuclear Receptor Modulators: Derivatives of this scaffold could be employed in the development of antagonists for nuclear receptors like Retinoid X Receptor alpha (RXRα), which are implicated in cancer progression.[5]
The carboxylic acid functionality adds a crucial element for potential biological interactions, such as forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of the 4-Bromo Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.03 eq), and K2CO3 (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the starting material).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-aryl-2-fluoropyridine-3-carboxylic acid.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoro Position
This protocol provides a general method for the displacement of the 2-fluoro group with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (2.0 equivalents)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) in DMSO or DMF.
-
Add the amine (2.0 eq) and the base (K2CO3 or DIPEA, 3.0 eq).
-
Seal the vial and heat the mixture to 80-120 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 2-amino-4-bromopyridine-3-carboxylic acid derivative.
Protocol 3: Amide Coupling of the 3-Carboxylic Acid
This protocol outlines a standard procedure for forming an amide bond from the carboxylic acid group using HATU as a coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-bromo-2-fluoropyridine-3-carboxamide.
Data Presentation
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K2CO3 | Dioxane/H2O | 3 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K2CO3 | Dioxane/H2O | 2.5 | 91 |
| 3 | 3-Pyridylboronic acid | 5 | K3PO4 | Dioxane/H2O | 4 | 78 |
| 4 | 2-Thiopheneboronic acid | 3 | K2CO3 | Dioxane/H2O | 3 | 82 |
Table 2: Representative Data for Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K2CO3 | DMSO | 100 | 6 | 95 |
| 2 | Benzylamine | DIPEA | DMF | 110 | 8 | 88 |
| 3 | Phenol | K2CO3 | DMF | 120 | 12 | 75 |
| 4 | Sodium methoxide | N/A | Methanol | 65 | 4 | 92 |
Table 3: Representative Data for Amide Coupling Reactions
| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 3 | 90 |
| 2 | Cyclopropylamine | HATU | DIPEA | DMF | 2 | 94 |
| 3 | Piperidine | DCC/DMAP | N/A | DCM | 6 | 85 |
| 4 | Glycine methyl ester | HATU | DIPEA | DMF | 4 | 87 |
Note: The data presented in these tables are illustrative and representative of typical outcomes for these reaction types. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Synthetic pathways for derivatizing this compound.
Caption: Role of a hypothetical PARP-1 inhibitor in the DNA damage response pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Functionalization of 4-Bromo-2-fluoropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical functionalization of the pyridine ring in 4-Bromo-2-fluoropyridine-3-carboxylic acid. This versatile building block is a key intermediate in the synthesis of a variety of complex molecules, most notably in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for cancer therapy.[1] The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a fluorine atom—on the pyridine scaffold allows for a range of selective chemical modifications.
This document outlines the primary strategies for the functionalization of this molecule, including modifications of the carboxylic acid group, nucleophilic aromatic substitution (SNAr) at the 2-position, and palladium-catalyzed cross-coupling reactions at the 4-position. Detailed experimental protocols and quantitative data for representative reactions are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.
Key Functionalization Strategies
The functionalization of this compound can be approached in a stepwise and selective manner, targeting each of the three functional groups. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.
The three main avenues for functionalization are:
-
Modification of the Carboxylic Acid Group: The carboxylic acid at the 3-position can be readily converted into esters or amides. This is often the initial step to protect the acidic proton, which can interfere with subsequent cross-coupling reactions, and to introduce further diversity.
-
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position: The fluorine atom at the 2-position is an excellent leaving group for SNAr reactions.[2][3] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction is facilitated by the electron-deficient nature of the pyridine ring.
-
Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position: The bromine atom at the 4-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4] This enables the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl, alkynyl, and amino substituents.
A general overview of these functionalization pathways is illustrated in the following diagram:
Caption: Reaction pathways for the functionalization of this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key functionalization strategies.
Table 1: Modification of the Carboxylic Acid Group
| Reaction | Reagents and Conditions | Product | Yield (%) |
| Esterification | SOCl₂, Methanol, Reflux | Methyl 4-bromo-2-fluoropyridine-3-carboxylate | >95 |
| Amidation | HBTU, HOBt, DIPEA, Amine, DMF, rt | 4-Bromo-2-fluoropyridine-3-carboxamide | 80-95 |
Table 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Benzylamine | K₂CO₃ | DMSO | 100 | 4-Bromo-2-(benzylamino)pyridine-3-carboxylic acid derivative | 85-95 |
| Morpholine | K₂CO₃ | DMF | 80 | 4-Bromo-2-morpholinopyridine-3-carboxylic acid derivative | 90-98 |
| Sodium methoxide | N/A | Methanol | 60 | 4-Bromo-2-methoxypyridine-3-carboxylic acid derivative | 80-90 |
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 70-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 70-85 |
Experimental Protocols
The following protocols provide detailed methodologies for the key functionalization reactions of this compound and its derivatives.
Protocol 1: Amidation of this compound
This protocol describes the conversion of the carboxylic acid to a primary amide using a standard peptide coupling reagent.
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (1.5 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-fluoropyridine-3-carboxamide.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol details the displacement of the 2-fluoro substituent with a primary amine, starting from the methyl ester of the title compound.
Materials:
-
Methyl 4-bromo-2-fluoropyridine-3-carboxylate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 4-bromo-2-fluoropyridine-3-carboxylate (1.0 eq) in anhydrous DMSO, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-bromo-2-(benzylamino)pyridine-3-carboxylate.
Protocol 3: Sonogashira Cross-Coupling Reaction
This protocol describes the coupling of the 4-bromo position with a terminal alkyne, using the corresponding amide as the starting material.
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Materials:
-
4-Bromo-2-fluoropyridine-3-carboxamide
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-Bromo-2-fluoropyridine-3-carboxamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-fluoropyridine-3-carboxamide.
Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of the 4-bromo position with an arylboronic acid, starting from the corresponding ester.
Materials:
-
Methyl 4-bromo-2-fluoropyridine-3-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-bromo-2-fluoropyridine-3-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 100 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-aryl-2-fluoropyridine-3-carboxylate.
Protocol 5: Buchwald-Hartwig Amination
This protocol describes the amination of the 4-bromo position with an aniline derivative, starting from the corresponding ester.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Methyl 4-bromo-2-fluoropyridine-3-carboxylate
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.06 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of methyl 4-bromo-2-fluoropyridine-3-carboxylate (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-2-fluoropyridine-3-carboxylate derivative.
These protocols provide a foundation for the selective functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles using 4-Bromo-2-fluoropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoropyridine-3-carboxylic acid is a versatile starting material for the synthesis of novel heterocyclic compounds of interest in medicinal chemistry and drug discovery. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a fluorine atom—on the pyridine ring allows for a variety of selective chemical transformations. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 4-position can participate in cross-coupling reactions. The carboxylic acid at the 3-position provides a handle for amide bond formation and subsequent cyclization reactions.
These application notes provide a detailed protocol for a plausible synthetic route to a novel pyrido[2,3-d]pyrimidin-4(3H)-one derivative, a scaffold known for its diverse biological activities. While direct literature precedent for the specific reactions of this compound is limited, the provided protocols are based on well-established transformations of analogous substituted pyridines.
Key Applications in Heterocycle Synthesis
This compound is a valuable building block for the synthesis of various heterocyclic systems, including but not limited to:
-
Pyrido[2,3-d]pyrimidines: These fused heterocycles are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.
-
Thieno[2,3-b]pyridines: The functional handles on the pyridine ring can be utilized to construct fused thiophene rings.
-
Furopyridines: Similar to thienopyridines, the synthesis of fused furan rings is also a potential application.
-
Substituted Pyridines: The fluorine and bromine atoms can be selectively functionalized through SNAr and cross-coupling reactions, respectively, to generate a library of substituted pyridine derivatives.
Experimental Protocols
This section details a representative synthetic protocol for the preparation of a novel 4-bromo-2-(substituted amino)pyridine-3-carboxylic acid and its subsequent cyclization to a pyrido[2,3-d]pyrimidin-4(3H)-one.
Protocol 1: Synthesis of 4-Bromo-2-(cyclohexylamino)pyridine-3-carboxylic acid
This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with cyclohexylamine.
Materials:
-
This compound
-
Cyclohexylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add potassium carbonate (3.0 eq).
-
Add cyclohexylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
The precipitated solid is collected by filtration.
-
Wash the solid with water and then a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to afford the desired 4-bromo-2-(cyclohexylamino)pyridine-3-carboxylic acid.
Protocol 2: Synthesis of 7-Bromo-2,3-dihydro-3-cyclohexylpyrido[2,3-d]pyrimidin-4(1H)-one
This protocol outlines the cyclization of the previously synthesized aminopyridine carboxylic acid with a formamide equivalent to form the pyrido[2,3-d]pyrimidin-4(3H)-one ring system.
Materials:
-
4-Bromo-2-(cyclohexylamino)pyridine-3-carboxylic acid
-
Formamide
-
Phosphorus Oxychloride (POCl₃) (optional, for activation)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
A mixture of 4-bromo-2-(cyclohexylamino)pyridine-3-carboxylic acid (1.0 eq) in an excess of formamide is heated to 150-160 °C.
-
The reaction is stirred at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Alternatively, for a lower temperature procedure, the carboxylic acid can be activated. Suspend the carboxylic acid in DMF and add phosphorus oxychloride (1.1 eq) dropwise at 0 °C. Stir for 1 hour, then add formamide and heat to 100 °C for 2-3 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration.
-
The solid is washed thoroughly with water and then recrystallized from ethanol to yield the pure 7-bromo-2,3-dihydro-3-cyclohexylpyrido[2,3-d]pyrimidin-4(1H)-one.
Data Presentation
The following table summarizes representative, albeit hypothetical, quantitative data for the synthesis of a small library of 4-bromo-2-(substituted amino)pyridine-3-carboxylic acids and their corresponding cyclized products. These yields are based on typical outcomes for analogous reactions reported in the literature and should be considered as targets for optimization.
| Entry | Amine | Product 1 (Yield %) | Product 2 (Yield %) |
| 1 | Cyclohexylamine | 4-Bromo-2-(cyclohexylamino)pyridine-3-carboxylic acid (85%) | 7-Bromo-2,3-dihydro-3-cyclohexylpyrido[2,3-d]pyrimidin-4(1H)-one (75%) |
| 2 | Benzylamine | 4-Bromo-2-(benzylamino)pyridine-3-carboxylic acid (82%) | 7-Bromo-3-benzyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (72%) |
| 3 | Aniline | 4-Bromo-2-(phenylamino)pyridine-3-carboxylic acid (78%) | 7-Bromo-3-phenyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (68%) |
| 4 | Morpholine | 4-Bromo-2-morpholinopyridine-3-carboxylic acid (90%) | 7-Bromo-3-(morpholin-4-ylcarbonyl)pyrido[2,3-d]pyrimidin-4(1H)-one (N/A - different product expected) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from this compound.
Caption: Synthetic workflow for novel heterocycle synthesis.
Potential Biological Signaling Pathway
Derivatives of the pyrido[2,3-d]pyrimidine scaffold are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Application Notes: Biological Activity of 4-Bromo-2-fluoropyridine-3-carboxylic Acid Derivatives
Introduction
Pyridine carboxylic acid isomers and their derivatives represent a versatile and highly valuable scaffold in medicinal chemistry.[1][2] These structures are integral to a wide range of therapeutic agents, including those targeting cancer, inflammation, and microbial infections.[3][4][5] The 4-Bromo-2-fluoropyridine core, in particular, serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds, including potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells.[6][7]
The introduction of bromo and fluoro substituents onto the pyridine-3-carboxylic acid backbone offers unique opportunities for synthetic modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1] The bromine atom provides a reactive site for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability and binding affinity.[7]
These application notes provide a framework for researchers and drug development professionals to investigate the biological activities of novel 4-Bromo-2-fluoropyridine-3-carboxylic acid derivatives, with a focus on their potential as anticancer agents through kinase inhibition. The following sections include detailed protocols for essential in vitro assays and illustrative examples of data presentation and pathway analysis.
Hypothesized Biological Activities & Targets
Based on the activities of structurally related pyridine derivatives, novel compounds based on the this compound scaffold are hypothesized to exhibit inhibitory activity against key signaling pathways implicated in cancer progression.
-
Kinase Inhibition: Many pyridine-based molecules act as inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[8] Aberrant kinase activity is a hallmark of many cancers. Potential targets include serine/threonine kinases (e.g., BRAF, AKT) and tyrosine kinases that are part of major signaling cascades.[8][9]
-
Antiproliferative Activity: By inhibiting key cellular pathways, these derivatives are expected to suppress the growth and proliferation of cancer cells.[10] This is often the first biological activity assessed for potential anticancer compounds.
The following diagram illustrates a general workflow for screening and characterizing a novel compound from this class.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different derivatives. The following tables provide templates for summarizing results from cell viability and kinase inhibition assays.
Table 1: In Vitro Cell Viability of this compound Derivatives IC₅₀ values represent the concentration of a compound required for 50% inhibition of cell viability. Lower values indicate higher potency. Data is hypothetical and for illustrative purposes.
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Derivative 1 | 5.21 | 8.90 | 7.45 | 3.1 |
| Derivative 2 | 0.88 | 1.54 | 1.23 | 12.7 |
| Derivative 3 | 12.4 | 15.6 | 18.1 | 1.1 |
| Doxorubicin (Control) | 1.93[10] | 0.95 | 0.76 | 0.8 |
Table 2: In Vitro Kinase Inhibition Profile of Lead Derivatives IC₅₀ values represent the concentration of a compound required for 50% inhibition of enzyme activity. Data is hypothetical and for illustrative purposes.
| Compound ID | BRAF V600E IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| Derivative 2 | 0.15 | 2.3 | 3.93[10] |
| Sorafenib (Control) | 0.02 | 1.8 | 0.09 |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[11] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13][14]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT.[11] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][14] Measure the absorbance of the samples at 570 nm using a microplate reader.[14][16] A reference wavelength of >650 nm can be used to reduce background.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value for each compound.
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a method for measuring the activity of a specific protein kinase (e.g., BRAF V600E) and the inhibitory potential of test compounds. The ADP-Glo™ assay is a luminescent method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]
Materials:
-
Recombinant active kinase (e.g., BRAF V600E)[8]
-
Kinase-specific substrate (e.g., MEK1)[8]
-
Adenosine triphosphate (ATP)
-
1x Kinase Buffer[8]
-
Test compounds and reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in 1x Kinase Buffer. Dilute the kinase and substrate to their working concentrations in 1x Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or reference inhibitor to the appropriate wells. Add wells for "no inhibitor" controls and "blank" (no enzyme) controls.[8]
-
Enzyme Addition: To all wells except the blank, add 10 µL of the diluted kinase enzyme.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a master mix containing the substrate and ATP to all wells. The final ATP concentration should be near the Km for the enzyme (e.g., 10-50 µM).[8]
-
Kinase Reaction Incubation: Gently mix the plate and incubate for 40-60 minutes at 30°C.[8]
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the blank reading from all other measurements. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀ values.
The following diagram illustrates the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a common target for anticancer drugs.
Protocol 3: Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway, thereby confirming the mechanism of action of an inhibitor.[17] A decrease in the phosphorylation of a kinase's downstream substrate provides strong evidence of target engagement in a cellular context.[17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.[19]
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes[17]
-
Transfer buffer and transfer system (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[17] Note: Use BSA for phospho-antibodies.[19]
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween 20 (TBST)
-
ECL (Enhanced Chemiluminescence) detection reagent and imaging system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[17]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[20]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
-
Signal Detection:
-
Incubate the membrane with ECL detection reagent.[17]
-
Capture the chemiluminescent signal using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using imaging software. Normalize the intensity of the phospho-protein to the total protein and/or a loading control (e.g., Actin) to determine the dose-dependent effect of the inhibitor.
-
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization of 4-Bromo-2-fluoropyridine-3-carboxylic acid
Proposed Synthetic Pathway
The most logical and efficient route to 4-Bromo-2-fluoropyridine-3-carboxylic acid involves the synthesis of a key intermediate, 4-Bromo-2-fluoro-3-methylpyridine , followed by a selective oxidation of the methyl group. This approach allows for the introduction of the sensitive fluorine and bromine substituents prior to the more aggressive oxidation step.
Overall Reaction Scheme:
Step 1: Diazotization & Fluorination (Balz-Schiemann Type Reaction) Starting from 2-Amino-4-bromo-3-methylpyridine, a diazonium salt is generated and subsequently converted to the 2-fluoro derivative.
Step 2: Selective Oxidation The methyl group of the fluorinated intermediate is oxidized to a carboxylic acid using a strong oxidizing agent under controlled conditions to preserve the halogen substituents.
Workflow Diagram: Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your synthesis, providing expert analysis and actionable solutions.
Part 1: Fluorination (Step 1)
Question 1: My yield for the fluorination step is extremely low (<20%). What are the most likely causes?
Answer: Low yields in Balz-Schiemann type reactions are common and typically point to two critical areas: the stability of the diazonium salt and the efficiency of the thermal decomposition.
-
Potential Cause 1: Decomposition of the Diazonium Salt. The diazonium intermediate is thermally unstable. If the temperature during its formation and handling is not strictly controlled (ideally 0-5 °C), it will decompose prematurely, often leading to unwanted phenols or tar-like byproducts. The addition of sodium nitrite must be slow to manage the exotherm.[1]
-
Recommended Solution:
-
Strict Temperature Control: Ensure your reaction vessel is maintained in an ice-salt or acetone-dry ice bath to keep the internal temperature below 5 °C throughout the NaNO₂ addition.
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise over an extended period (e.g., 60-90 minutes) to a stirred suspension of the aminopyridine in HBF₄.[1]
-
Immediate Use: Do not let the diazonium salt solution sit for an extended period before the decomposition step. Proceed to the next stage as soon as the diazotization is complete.
-
-
Potential Cause 2: Inefficient Thermal Decomposition. The "Schiemann" part of the reaction, where the diazonium fluoroborate is heated to extrude N₂ and install fluorine, can be inefficient. If heated too rapidly, side reactions can dominate. If not heated sufficiently, the reaction will be incomplete.
-
Recommended Solution:
-
Isolate the Salt: For better control, it is often advisable to filter the precipitated diazonium tetrafluoroborate salt, wash it with cold ether, and dry it under vacuum before thermal decomposition. This removes aqueous impurities that can interfere.
-
Controlled Heating: Heat the isolated salt gently and gradually. The decomposition is often marked by the evolution of gas (N₂). Performing this step in a high-boiling, inert solvent like xylene or dodecane can provide more uniform temperature control compared to solvent-free heating.
-
Question 2: I am observing significant amounts of a debrominated side product. Why is this happening?
Answer: The loss of the bromine atom (hydrodebromination) can occur under certain reductive conditions that may inadvertently arise during the workup.
-
Potential Cause: The presence of excess nitrite or other reducing species during workup or subsequent steps can lead to the reduction of the C-Br bond, especially if the reaction mixture becomes too acidic or is heated for prolonged periods in the presence of certain impurities.
-
Recommended Solution:
-
Quench Excess Nitrite: Before workup, ensure any residual nitrous acid is quenched. This can be done by adding a small amount of sulfamic acid or urea until gas evolution ceases.
-
Controlled Workup pH: During the neutralization step (e.g., with NaHCO₃ or Na₂CO₃), avoid making the solution strongly basic, as this can promote other side reactions.[1] Aim for a neutral to slightly basic pH.
-
Minimize Heat: Use minimal heat during solvent removal and purification steps to avoid thermally induced degradation or side reactions.
-
Part 2: Oxidation (Step 2)
Question 3: The oxidation of the methyl group is incomplete, and I have difficulty separating the starting material from the product.
Answer: Incomplete oxidation is a common challenge, often related to the stoichiometry of the oxidant, reaction temperature, or reaction time. Potassium permanganate (KMnO₄) is a powerful but sometimes sluggish oxidant for deactivated methyl groups on pyridine rings.[2][3]
-
Potential Cause 1: Insufficient Oxidant. The stoichiometry of KMnO₄ is critical. Theoretically, 2 moles of KMnO₄ are needed per mole of the methylpyridine to form the carboxylic acid under neutral/basic conditions. In practice, an excess is often required.
-
Recommended Solution:
-
Increase Stoichiometry: Use a molar excess of KMnO₄, typically in the range of 2.5 to 4 equivalents.[4] The oxidant should be added portion-wise to control the reaction exotherm.
-
Monitor Progress: Follow the reaction by TLC or LC-MS. The disappearance of the purple permanganate color is a good visual indicator of its consumption. If the color fades and starting material remains, more KMnO₄ can be added.
-
-
Potential Cause 2: Low Reaction Temperature. The oxidation of a methyl group on an electron-deficient pyridine ring requires significant thermal energy to initiate.
-
Recommended Solution:
-
Increase Temperature: The reaction is typically performed at elevated temperatures, often at reflux in an aqueous medium (e.g., 80-100 °C).[3]
-
Solvent Choice: Using a co-solvent like pyridine or t-butanol with water can sometimes improve the solubility of the organic substrate and facilitate the reaction.[4]
-
Question 4: My overall yield is low due to product degradation. I suspect the pyridine ring is being cleaved.
Answer: This is a significant risk when using strong oxidants like KMnO₄. The electron-deficient pyridine ring, especially with two electron-withdrawing halogens, can be susceptible to oxidative cleavage under harsh conditions.[3]
-
Potential Cause: Overly aggressive reaction conditions, such as excessively high temperatures, prolonged reaction times, or a very high concentration of KMnO₄, can lead to the destruction of the aromatic ring.
-
Recommended Solution:
-
Portion-wise Addition: Instead of adding all the KMnO₄ at once, add it in small portions over several hours. This maintains a lower instantaneous concentration of the oxidant and helps control the temperature.
-
pH Control: The reaction is often best performed under neutral or slightly alkaline conditions. The reaction itself produces hydroxide ions, but starting with a buffered solution or a weak base can sometimes prevent the pH from becoming too high, which can promote degradation.
-
Careful Monitoring: Do not let the reaction run for an excessively long time after the starting material has been consumed. Once the reaction is complete (as determined by TLC/LC-MS), proceed immediately to the workup.
-
Troubleshooting Diagram: Oxidation Step
Caption: Troubleshooting decision tree for the oxidation of 4-Bromo-2-fluoro-3-methylpyridine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoro-3-methylpyridine (Intermediate)
This protocol is adapted from procedures for similar fluoropyridine syntheses.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-4-bromo-3-methylpyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF₄, 4.0-5.0 eq). Cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Isolation of Salt (Optional but Recommended): The resulting diazonium tetrafluoroborate salt may precipitate. If so, collect the solid by filtration, wash it with a small amount of cold water, followed by cold diethyl ether, and dry it under vacuum.
-
Thermal Decomposition: Heat the isolated salt (or the reaction mixture directly, with caution) gently to 100-120 °C. The decomposition is vigorous and involves the evolution of nitrogen gas and boron trifluoride. Perform this in a well-ventilated fume hood.
-
Workup: After gas evolution ceases, cool the reaction mixture. Carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2-fluoro-3-methylpyridine.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on standard methods for methylpyridine oxidation.[3][5]
-
Reaction Setup: To a solution of 4-Bromo-2-fluoro-3-methylpyridine (1.0 eq) in a mixture of water and pyridine (e.g., 1:1 v/v), add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2-3 hours.
-
Heating: Heat the reaction mixture to reflux (approx. 95-100 °C) and maintain this temperature for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the pad with hot water.
-
Isolation: Combine the filtrate and washings. Acidify the clear solution carefully with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The desired carboxylic acid should precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold water and then dry it under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Data Summary Table
| Step | Reaction | Key Reagents | Stoichiometry (eq) | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Fluorination | 2-Amino-4-bromo-3-methylpyridine | 1.0 | 0-5 | 2-3 | 40-60% |
| HBF₄ (48% aq.) | 4.0-5.0 | |||||
| NaNO₂ | 1.1-1.2 | |||||
| 2 | Oxidation | 4-Bromo-2-fluoro-3-methylpyridine | 1.0 | 95-100 | 4-8 | 50-70% |
| KMnO₄ | 2.5-4.0 |
References
- 1. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. Potassium Permanganate [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-2-fluoropyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoropyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include starting materials, regioisomers (e.g., other bromo-fluoro-pyridine isomers), and byproducts from side reactions such as over-bromination, which could result in di-brominated species.[1][2] Incomplete hydrolysis of a precursor ester or nitrile would also lead to impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for a carboxylic acid like this compound are typically acid-base extraction, recrystallization, and column chromatography.[3][4][5] High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative purification of smaller quantities.[6][7]
Q3: How can I improve the yield and purity of my product after synthesis?
A3: To improve yield and purity, a combination of purification methods is often necessary. An initial workup involving acid-base extraction can effectively remove neutral and basic impurities.[4][5][8] This is typically followed by recrystallization to remove closely related impurities. If high purity is required, column chromatography can be employed as a final polishing step.
Q4: What is the expected appearance and solubility of pure this compound?
A4: As a substituted pyridine carboxylic acid, it is expected to be a solid at room temperature. The solubility of pyridine carboxylic acids is generally low in nonpolar organic solvents and higher in polar organic solvents and aqueous basic solutions. For instance, picolinic acid, a related compound, is highly soluble in water and less soluble in ethanol and acetonitrile.[9]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Initial Extraction | Incomplete separation of organic and aqueous layers during acid-base extraction. Emulsion formation. | Allow layers to separate completely. If an emulsion forms, try adding a small amount of brine to the separatory funnel to break the emulsion. Perform multiple extractions with smaller volumes of solvent. |
| Product Fails to Crystallize | The compound is too soluble in the chosen solvent. Presence of impurities inhibiting crystallization. | Try a different solvent or a mixture of solvents. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Multiple Spots on TLC After Recrystallization | Co-crystallization of impurities. Impurities have similar solubility profiles to the product. | Perform a second recrystallization from a different solvent system. Consider using column chromatography for separation. |
| Broad Peaks or Poor Separation in HPLC | Inappropriate column or mobile phase. | For pyridine carboxylic acids, a mixed-mode column (e.g., reversed-phase cation-exchange) can provide good separation.[6][7][10] Optimize the mobile phase composition (e.g., acetonitrile/water with a buffer) and pH. |
| Low Yield After Column Chromatography | Product is highly retained on the silica gel. Product degradation on the acidic silica gel. | Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[11] Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution : Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Basification : Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Extraction : Allow the layers to separate. The deprotonated carboxylate salt of the product will be in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction : Add a fresh portion of saturated NaHCO₃ solution to the organic layer to repeat the extraction and maximize the recovery of the product. Combine the aqueous layers.
-
Acidification : Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This method is suitable for purifying the solid product obtained from acid-base extraction or directly from the reaction mixture if it is of reasonable purity.
-
Solvent Selection : Determine a suitable solvent for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for pyridine carboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[9]
-
Dissolution : In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional) : If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is intended for achieving high purity, especially when dealing with impurities that have similar properties to the product.
-
Stationary Phase and Eluent Selection : Pack a column with silica gel. Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). To improve the separation of carboxylic acids, a small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the eluent.[11]
-
Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution : Run the column by passing the eluent through it. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Pooling and Isolation : Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical 10 g batch of crude this compound. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Acid-Base Extraction | 75 | 90 | 85 | Effective for removing non-acidic impurities. |
| Recrystallization | 90 | 98 | 80 | Good for removing closely related impurities. Yield is dependent on solubility differences. |
| Column Chromatography | 90 | >99 | 70 | Provides very high purity but can result in lower yields due to product loss on the column. |
| Combined Approach | 75 | >99 | 60 | A combination of methods (e.g., acid-base extraction followed by recrystallization) often yields the best purity with a reasonable recovery. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 10. Picolinic Acid | SIELC Technologies [sielc.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-fluoropyridine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing a directed ortho-metalation (DoM) approach.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inefficient Lithiation: Incomplete deprotonation at the 3-position. 2. Inactive Grignard Reagent: The Grignard reagent used for exchange may be of poor quality. 3. Poor Quality Starting Material: Impurities in the 4-bromo-2-fluoropyridine. 4. Reaction Quenched Prematurely: Introduction of atmospheric moisture or CO₂ before the addition of the carboxylating agent. 5. Low Reaction Temperature: The temperature may be too low for the Grignard exchange to proceed efficiently. | 1. Optimize Lithiation Conditions: - Use a stronger or more appropriate base (e.g., LDA, n-BuLi, or a Turbo Grignard reagent like i-PrMgCl·LiCl). - Ensure anhydrous reaction conditions by flame-drying glassware and using dry solvents. - Increase the equivalency of the organolithium reagent. 2. Verify Grignard Reagent Activity: Titrate the Grignard reagent prior to use to determine its exact molarity. 3. Purify Starting Material: Purify the 4-bromo-2-fluoropyridine by distillation or chromatography. 4. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). 5. Adjust Temperature: While DoM is typically performed at low temperatures (e.g., -78 °C), a slightly higher temperature might be necessary for the Grignard exchange. Monitor the reaction closely. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Competitive Lithiation: Deprotonation at other positions on the pyridine ring. 2. Halogen-Lithium Exchange: The organolithium reagent may react with the bromine atom. 3. Rearrangement of Intermediate: The lithiated intermediate may be unstable and undergo rearrangement. | 1. Choice of Base: The choice of base is critical for regioselectivity. Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation at the sterically less hindered 3-position. 2. Use a Grignard Reagent for Halogen-Metal Exchange: Employing a Grignard reagent such as isopropyl magnesium chloride can selectively undergo Br-Mg exchange. 3. Control Temperature: Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions and rearrangement. |
| Presence of Debrominated Byproduct | Protonolysis of the Lithiated Intermediate: The aryllithium intermediate reacts with a proton source before carboxylation. | Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a fresh bottle of anhydrous solvent. Flame-dry all glassware immediately before use. |
| Formation of Di-carboxylated Product | Excess Carboxylating Agent or Double Lithiation: If conditions are forcing, a second deprotonation and carboxylation might occur. | Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the carboxylating agent (e.g., dry ice). Avoid a large excess. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of Emulsions: Difficulty in separating organic and aqueous layers. 3. Co-precipitation of impurities. | 1. Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 3-4 to precipitate the carboxylic acid. Extract thoroughly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a directed ortho-metalation (DoM) of 4-bromo-2-fluoropyridine. This typically involves the deprotonation at the 3-position using a strong base, followed by quenching the resulting organometallic intermediate with a source of carbon dioxide, such as dry ice. The fluorine atom at the 2-position acts as a directing group, facilitating the deprotonation at the adjacent C-3 position.
Q2: What are the key side reactions to be aware of during the synthesis?
A2: Several side reactions can occur:
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Competitive Deprotonation: Lithiation can potentially occur at other positions on the pyridine ring, leading to isomeric carboxylic acid impurities.
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Halogen-Lithium Exchange: The organolithium reagent can react with the bromine atom, leading to the formation of byproducts.
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Nucleophilic Addition: The organolithium reagent can add to the pyridine ring, especially if a non-hindered base is used.
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Protonolysis: If any moisture is present, the highly reactive organolithium intermediate will be quenched, leading to the formation of the starting material or debrominated pyridine.
Q3: How can I minimize the formation of the debrominated byproduct (2-fluoropyridine-3-carboxylic acid)?
A3: The formation of the debrominated byproduct is a result of protonolysis of the lithiated intermediate. To minimize this, it is crucial to maintain strictly anhydrous conditions throughout the reaction. This includes using freshly distilled, dry solvents, flame-drying all glassware, and performing the reaction under a positive pressure of an inert gas like argon or nitrogen.
Q4: What is the role of the fluorine atom in this synthesis?
A4: The fluorine atom at the 2-position serves as a moderate directing metalation group (DMG). Its electron-withdrawing nature increases the acidity of the adjacent proton at the C-3 position, facilitating its removal by a strong base.
Q5: What are the recommended purification methods for the final product?
A5: After an aqueous workup involving acidification to precipitate the carboxylic acid, the crude product can be purified by recrystallization. Common solvent systems for recrystallization of pyridine carboxylic acids include ethanol/water or ethyl acetate/hexanes. If isomeric impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocols
A plausible experimental protocol based on the principles of directed ortho-metalation is provided below. Note: This is a generalized procedure and may require optimization.
Synthesis of this compound via Directed Ortho-Metalation
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Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of 4-bromo-2-fluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq., freshly prepared or a titrated commercial solution) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
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Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.
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Workup: Allow the reaction mixture to warm to room temperature. Add water and then acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.
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Extraction: Extract the aqueous layer multiple times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system.
Process Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis.
Technical Support Center: 4-Bromo-2-fluoropyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoropyridine-3-carboxylic acid. The following information is designed to address common solubility challenges encountered during experimental work.
Troubleshooting Guide
Issue: Poor Solubility in Aqueous Solutions
When encountering low solubility of this compound in aqueous media, consider the following troubleshooting steps. The underlying principle involves the ionization of the carboxylic acid group to a more soluble carboxylate salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Table 1: Predicted Qualitative Solubility of this compound.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Water (neutral pH) | Polar Protic | Low | The presence of the carboxylic acid allows for hydrogen bonding, but the bromo- and fluoro-substituted pyridine ring is largely nonpolar. |
| Aqueous Base (e.g., NaOH, NaHCO₃) | Polar Protic | High | Deprotonation of the carboxylic acid to its carboxylate salt increases polarity and ionic character, enhancing aqueous solubility.[1][2][3] |
| Ethanol, Methanol | Polar Protic | Moderate to High | The alcohol can act as both a hydrogen bond donor and acceptor, and the alkyl portion can interact with the pyridine ring. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and is effective at solvating a wide range of organic compounds. |
| Dichloromethane (DCM) | Aprotic | Low to Moderate | DCM is a common solvent for organic synthesis but may not be ideal for achieving high concentrations of this polar compound. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a polar aprotic solvent that can dissolve many organic compounds. |
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a carboxylic acid, it will be significantly more soluble in basic solutions than in acidic or neutral solutions.[2][4][5] In a basic environment, the carboxylic acid is deprotonated to form the corresponding carboxylate salt, which is more polar and readily solvated by water.
Caption: The effect of pH on the ionization and aqueous solubility of a carboxylic acid.
Q3: What are some suitable co-solvents to improve the solubility of this compound?
If adjusting the pH is not desirable for your experiment, using a co-solvent can be an effective strategy. Common water-miscible organic solvents that can be used include:
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Dimethyl Sulfoxide (DMSO)
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Ethanol
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Methanol
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N,N-Dimethylformamide (DMF)
It is recommended to start by dissolving the compound in a minimal amount of the organic co-solvent and then slowly adding the aqueous buffer to the desired final concentration.
Q4: Can temperature be used to increase the solubility?
Yes, for most compounds, solubility increases with temperature.[4][5] Gentle heating of the solution can help to dissolve more of the this compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and that the increased temperature does not negatively impact other components of your experiment. Always check for recrystallization as the solution cools to room temperature.
Experimental Protocols
Protocol 1: Improving Solubility by pH Adjustment
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Preparation of a Stock Solution of Base: Prepare a 1 M stock solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Initial Suspension: Suspend the desired amount of this compound in the aqueous buffer of choice.
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Titration with Base: While stirring the suspension, add the base solution dropwise.
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Monitoring pH and Dissolution: Monitor the pH of the solution continuously with a calibrated pH meter. Observe the dissolution of the solid.
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Endpoint: Continue adding the base until the solid is completely dissolved. Note the final pH of the solution. It is advisable to target a pH at least 1-2 units above the pKa of the carboxylic acid, if known.
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Final Adjustments: If necessary, adjust the pH back down slightly with a dilute acid, being careful not to cause precipitation.
Protocol 2: Co-solvent Screening for Improved Solubility
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Preparation of Compound: Weigh a small, known amount of this compound into several vials.
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Addition of Co-solvents: To each vial, add a different co-solvent (e.g., DMSO, Ethanol, Methanol, DMF) dropwise until the compound completely dissolves. Record the volume of co-solvent required.
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Aqueous Dilution: To the dissolved compound, slowly add the desired aqueous buffer with gentle vortexing.
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Observation: Observe if the compound remains in solution at the desired final concentration. Note any precipitation or cloudiness.
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Selection: The co-solvent that solubilizes the compound with the smallest volume and maintains solubility upon aqueous dilution is the most suitable choice.
References
Technical Support Center: 4-Bromo-2-fluoropyridine-3-carboxylic acid Reaction Condition Optimization
Welcome to the Technical Support Center for 4-Bromo-2-fluoropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses three primary reactive sites:
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Carboxylic acid group (at C3): This site is ideal for forming esters and amides.
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Bromo group (at C4): This is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
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Fluoro group (at C2): While less reactive than the bromo group in cross-coupling reactions, it can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air and moisture.[1]
Troubleshooting Guides
Esterification Reactions
Issue: Low yield of the desired ester.
This is a common issue, often due to the electron-withdrawing nature of the pyridine ring and the halogen substituents, which can deactivate the carboxylic acid.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Insufficient activation of the carboxylic acid | 1. Use a strong acid catalyst such as concentrated H₂SO₄ or p-toluenesulfonic acid. 2. Consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride using SOCl₂ or (COCl)₂. | Stronger activation is needed to overcome the electronic deactivation of the pyridine ring. |
| Unfavorable reaction equilibrium | 1. Use a large excess of the alcohol. 2. Remove water as it forms, for example, by using a Dean-Stark apparatus. | Pushes the equilibrium towards the ester product (Le Chatelier's principle). |
| Steric hindrance | 1. For bulky alcohols, consider using a coupling reagent such as DCC with DMAP. | Coupling reagents can facilitate esterification under milder conditions, overcoming steric barriers. |
| Low reaction temperature | Increase the reaction temperature, possibly to reflux. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Amide Coupling Reactions
Issue: Incomplete conversion to the amide product.
Amide coupling with this compound can be challenging due to the same electronic effects that hinder esterification.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor activation of the carboxylic acid | 1. Employ more potent coupling reagents like HATU, HBTU, or PyBOP. 2. Use additives such as HOBt or OxymaPure with carbodiimide coupling agents (e.g., EDC). | These reagents form highly reactive activated esters, facilitating the reaction with the amine. |
| Low nucleophilicity of the amine | 1. For electron-deficient or sterically hindered amines, increase the reaction temperature. 2. Use a stronger, non-nucleophilic base like DBU or a phosphazene base. | Enhances the reaction rate by increasing the nucleophilicity of the amine or by accelerating the coupling step. |
| Side reactions | 1. Pre-activate the carboxylic acid with the coupling reagent before adding the amine. 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. | Pre-activation ensures the activated species is readily available to react with the intended amine. Lower temperatures can improve selectivity. |
| Inappropriate solvent | Use polar aprotic solvents like DMF or NMP to ensure all reactants are well-dissolved. | Good solubility is crucial for efficient reaction kinetics. |
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Failure of the Suzuki coupling at the 4-bromo position.
While the bromo group is a good leaving group, the pyridine nitrogen can sometimes interfere with the palladium catalyst.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Catalyst deactivation | 1. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. 2. Consider using N-heterocyclic carbene (NHC) ligands. | These ligands stabilize the palladium catalyst and promote the oxidative addition step, preventing deactivation by the pyridine nitrogen.[2] |
| Ineffective base | 1. Screen stronger bases like K₃PO₄ or Cs₂CO₃. 2. Ensure the base is finely powdered for better solubility and reactivity. | A strong base is often required for the transmetalation step, especially with challenging substrates.[2] |
| Protodeboronation of the boronic acid | 1. Use anhydrous solvents and reagents. 2. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid. | Minimizes the cleavage of the C-B bond by acidic protons, preserving the boronic acid/ester for the cross-coupling reaction.[2] |
| Carboxylic acid interference | 1. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. 2. Use additional equivalents of base to neutralize the carboxylic acid. | The carboxylate can coordinate to the palladium and inhibit the catalytic cycle. Esterification circumvents this issue.[3] |
Experimental Protocols
Protocol 1: General Procedure for Esterification (Fischer Esterification)
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To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as solvent), add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1-0.2 eq).
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Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the excess alcohol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
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To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add HATU (1.1-1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Add the amine (1.0-1.2 eq) to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of the Corresponding Ester
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In a reaction vessel, combine the methyl or ethyl ester of this compound (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
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Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.
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After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the Fischer esterification of this compound.
Caption: A standard workflow for amide coupling of this compound using HATU.
Caption: A logical troubleshooting guide for optimizing Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Overcoming Challenges in 4-Bromo-2-fluoropyridine-3-carboxylic acid Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki coupling of 4-Bromo-2-fluoropyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in the Suzuki coupling of this compound?
Low yields in this specific Suzuki coupling can be attributed to a combination of factors inherent to the substrate's structure:
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Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a well-documented issue known as the "2-pyridyl problem."
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Deactivation by the Carboxylic Acid Group: Under the basic conditions of the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can chelate with the palladium center, inhibiting its catalytic activity.
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Poor Solubility: The carboxylate salt of the starting material may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
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Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to hydrolysis and subsequent protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of aqueous bases.
Q2: What are the common side reactions observed in this Suzuki coupling, and how can they be minimized?
Common side reactions include:
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Homocoupling of the Boronic Acid: This side reaction, forming a biaryl product from the boronic acid, is often promoted by the presence of oxygen. To minimize this, ensure thorough degassing of all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
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Debromination of the Starting Material: The this compound can undergo debromination, particularly at elevated temperatures or with certain catalyst/ligand combinations. Using milder reaction conditions and appropriate ligands can help mitigate this.
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Decarboxylation: At higher temperatures, there is a risk of decarboxylation of the starting material or product. It is advisable to keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
Q3: Should I protect the carboxylic acid group before performing the Suzuki coupling?
Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy to overcome several of the challenges associated with this substrate. Esterification prevents the formation of the carboxylate, which can deactivate the catalyst and cause solubility issues. The ester can be readily hydrolyzed back to the carboxylic acid after a successful coupling.
Q4: What are the recommended starting conditions for the Suzuki coupling of this compound or its ester?
Based on analogous reactions with similar substrates, a good starting point for optimization would be:
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Catalyst: Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.
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Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective. For the free carboxylic acid, a higher equivalence of base may be necessary. For the ester, K₂CO₃ is a standard choice.
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Solvent: A mixture of an organic solvent and water is typically used to dissolve the base and facilitate the reaction. Common choices include 1,4-dioxane/water or toluene/water.
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Temperature: Reaction temperatures typically range from 80-110 °C. Microwave heating can also be beneficial in reducing reaction times and potentially improving yields.
It is crucial to screen a variety of conditions to find the optimal parameters for your specific coupling partners.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst deactivation by pyridine nitrogen or carboxylate. | - Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). - Protect the carboxylic acid as an ester. - Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Poor solubility of the starting material. | - Protect the carboxylic acid as an ester. - Screen different solvent systems (e.g., DMF/water, THF/water). | |
| Inefficient transmetalation. | - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and well-mixed. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction vessel (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas throughout the reaction. |
| Debromination of Starting Material | High reaction temperature or inappropriate catalyst/ligand. | - Lower the reaction temperature. - Screen different palladium catalysts and ligands. |
| Protodeboronation of Boronic Acid | Presence of excess water and a strong base. | - Use anhydrous solvents and a carefully controlled amount of water. - Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid. - Use a milder base (e.g., K₂CO₃). |
| Decarboxylation | High reaction temperature. | - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
Data on Analogous Suzuki Coupling Reactions
Disclaimer: The following data is compiled from studies on structurally similar bromopyridine derivatives and may not be directly representative of the Suzuki coupling of this compound. These conditions should be used as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
| Halopyridine | Arylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (1:1) | 100 | 12 | 82 |
| 4-Bromopyridine derivative | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2 | ~90 |
Experimental Protocols
Protocol 1: Suzuki Coupling of Methyl 4-bromo-2-fluoropyridine-3-carboxylate (Ester Protected)
This protocol is a general guideline for the Suzuki coupling of the methyl ester of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
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Methyl 4-bromo-2-fluoropyridine-3-carboxylate (1.0 equiv.)
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Arylboronic acid (1.2-1.5 equiv.)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equiv.)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate
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Brine
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add methyl 4-bromo-2-fluoropyridine-3-carboxylate, the arylboronic acid, and the base.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Alternatively, use a microwave reactor with a set temperature and time (e.g., 120 °C for 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
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Saponification (Deprotection): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with LiOH or NaOH in a THF/water mixture).
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling of this compound (or its ester).
Caption: A decision tree for troubleshooting common issues in the Suzuki coupling of this compound.
Technical Support Center: 4-Bromo-2-fluoropyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Bromo-2-fluoropyridine-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a multifunctional compound susceptible to three primary degradation pathways based on its structure:
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Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C2 position, due to the high electronegativity of the fluorine atom. The 2-fluoro group is a good leaving group and can be displaced by various nucleophiles.[1][2]
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Decarboxylation: Like many pyridine carboxylic acids, this compound can lose carbon dioxide (CO₂) upon heating, especially under harsh thermal conditions.[3][4][5][6]
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Photodegradation: Aromatic bromides can be sensitive to light, potentially leading to homolytic cleavage of the C-Br bond and subsequent radical reactions.
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., Argon or Nitrogen) are recommended to prevent hydrolysis and other atmospheric reactions.
Q3: My reaction mixture is showing an unexpected byproduct where the fluorine atom is replaced. What could be the cause?
This is a classic sign of Nucleophilic Aromatic Substitution (SNAr). The 2-fluorine substituent is highly activated and can be readily displaced by nucleophiles present in your reaction mixture, such as amines, alkoxides, thiolates, or even water/hydroxide under basic conditions.[1][2][8] 2-Fluoropyridines are known to be significantly more reactive towards nucleophilic substitution than their 2-chloro analogs.[2]
Q4: I am observing gas evolution and loss of my starting material when heating my reaction. What is likely happening?
The evolution of gas (CO₂) during heating suggests that the compound is undergoing thermal decarboxylation.[3][6] This process removes the carboxylic acid group, resulting in the formation of 4-Bromo-2-fluoropyridine as a major impurity. This is more likely to occur at elevated temperatures.
Q5: After leaving my sample in solution on the benchtop, I've noticed the appearance of new impurities in my analysis. Why?
If the sample was exposed to ambient or fluorescent light, you may be observing photodegradation. Brominated aromatic compounds are known to be light-sensitive. Additionally, if your solvent contained nucleophilic impurities (e.g., traces of amines or water), slow nucleophilic substitution at the C2-position could occur over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution & Investigation |
| Low reaction yield; starting material consumed but desired product not formed. | Degradation of Starting Material. | 1. Check Reaction Temperature: If the reaction is run at high temperatures (>100-120 °C), consider if thermal decarboxylation is possible. Analyze the crude mixture by LC-MS or GC-MS for the presence of 4-Bromo-2-fluoropyridine (M.W. 175.99).2. Assess Nucleophiles: Identify all nucleophilic species in your reaction (reagents, solvents, bases). The starting material may be degrading via SNAr. |
| Appearance of a major, less polar impurity in TLC/LCMS analysis. | Decarboxylation. | The decarboxylated product, 4-Bromo-2-fluoropyridine, is significantly less polar than the parent carboxylic acid. Confirm its identity via mass spectrometry. To mitigate, run the reaction at the lowest possible temperature. |
| Appearance of a new product with a mass corresponding to fluoride displacement. | Nucleophilic Aromatic Substitution (SNAr). | Identify the nucleophile (Nu) that has replaced the fluorine. Common adducts include -OH (from water), -OR (from alcohol solvents), or -NR₂ (from amine bases/reagents). To avoid this, use non-nucleophilic bases (e.g., proton sponge, DIPEA if compatible) and anhydrous, aprotic solvents. Protect the C2 position if necessary and possible for your synthetic route. |
| Reaction mixture or stored solution turns yellow/brown over time. | Photodegradation or Minor Decomposition. | Protect reactions and stored solutions from light by using amber vials or wrapping the flask in aluminum foil. Re-analyze the material by HPLC to quantify the level of impurities. |
| Poor reproducibility between experimental runs. | Variable Starting Material Quality/Moisture. | Ensure the starting material's purity before each use with a suitable analytical method (see Protocol section). Use anhydrous solvents and handle the compound under an inert atmosphere to prevent hydrolysis, which could alter reactivity.[7] |
Potential Degradation Pathways
The following diagram illustrates the primary instability pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method is designed to assess the purity of this compound and detect potential degradation products.
1. Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
-
This compound sample
2. Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 10 mL of the sample diluent to create a 0.1 mg/mL solution.
-
Vortex/sonicate briefly to ensure complete dissolution.
-
Caution: Avoid using protic solvents like methanol as the primary diluent due to the potential for esterification with the carboxylic acid.[9]
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 20.0 | 95 | 5 |
4. Data Analysis:
-
The parent compound is expected to be a sharp peak.
-
The decarboxylated impurity (4-Bromo-2-fluoropyridine) will be significantly less retained (elute earlier).
-
Products of SNAr will have retention times that vary based on the polarity of the nucleophile.
-
Calculate purity based on the area percentage of the main peak relative to all detected peaks.
Troubleshooting Workflow for Purity Issues
This workflow helps diagnose the root cause of impurities found during analysis or after a reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Decarboxylation | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Removal of impurities from 4-Bromo-2-fluoropyridine-3-carboxylic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoropyridine-3-carboxylic acid. The information provided is designed to help identify and resolve common impurities and purification challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound can be complex, and the nature of impurities largely depends on the synthetic route employed. However, based on common synthetic strategies for related compounds, the following are potential impurities:
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Starting Materials: Incomplete consumption of starting materials is a common source of impurities.
-
Regioisomers: Bromination of the pyridine ring can sometimes lead to the formation of isomeric products, where the bromine atom is at a different position.
-
Over-brominated or Under-brominated Species: The reaction may yield products with more than one bromine atom or no bromine atom if the reaction conditions are not carefully controlled.
-
Byproducts from Fluorination: If a Sandmeyer-type reaction is used to introduce the fluorine atom from an amino precursor, byproducts such as the corresponding hydroxy- or chloro-derivatives can be formed.
-
Hydrolysis Products: The carboxylic acid group can sometimes be susceptible to decarboxylation under harsh reaction conditions.
Q2: My final product shows a persistent impurity with a similar mass spectrum. What could it be and how can I remove it?
A persistent impurity with a similar mass spectrum is often a regioisomer. For example, if the intended product is this compound, an impurity could be 2-Bromo-4-fluoropyridine-3-carboxylic acid. These isomers can be very difficult to separate due to their similar physical properties.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Re-evaluate the bromination step of your synthesis. Factors such as temperature, reaction time, and the choice of brominating agent can influence regioselectivity.
-
Recrystallization: Attempt fractional recrystallization using a variety of solvent systems. A table of potential solvent systems is provided below.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode columns, can be effective in separating isomers.
Q3: I am observing a significant amount of a byproduct that is more polar than my desired product. What is a likely cause?
A more polar byproduct could be a hydroxy-substituted pyridine carboxylic acid. This can occur if water is present during a Sandmeyer reaction meant to introduce the fluorine atom. It can also result from the hydrolysis of a bromo-substituent under certain conditions.
Preventative Measures:
-
Ensure all reagents and solvents for the fluorination step are anhydrous.
-
Carefully control the temperature and reaction time to minimize side reactions.
Removal Strategy:
-
Extraction: An acidic wash can sometimes selectively remove the more basic hydroxy-pyridine derivative.
-
Chromatography: Silica gel column chromatography is often effective in separating compounds with different polarities.
Troubleshooting Guides
Guide 1: Low Purity After Initial Work-up
This guide addresses scenarios where the crude product purity is significantly low after initial extraction and solvent removal.
Caption: Troubleshooting workflow for low purity crude product.
Guide 2: Difficulty in Removing a Persistent Impurity
This guide is for situations where a specific impurity remains after initial purification attempts.
Caption: Troubleshooting guide for removing persistent impurities.
Data Presentation
The following table summarizes potential recrystallization solvent systems for the purification of substituted pyridine carboxylic acids. The optimal system for this compound should be determined empirically.
| Solvent System | Ratio (v/v) | Expected Solubility Profile | Potential Impurities Removed |
| Ethanol / Water | Varies | Good solubility in hot ethanol, precipitates upon addition of water. | More polar impurities remain in the mother liquor. |
| Ethyl Acetate / Petroleum Ether | Varies | Soluble in hot ethyl acetate, precipitates upon addition of petroleum ether. | Less polar impurities are removed. |
| Acetonitrile | N/A | Moderate solubility, suitable for slow evaporation crystallization. | Can be effective for separating closely related compounds. |
| Toluene | N/A | Lower solubility, may require heating. | Good for removing non-polar, greasy impurities. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot primary solvent (e.g., ethanol, ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water, petroleum ether) to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Anion Exchange Chromatography for Carboxylic Acid Purification
This method is useful for separating the acidic product from neutral or basic impurities.
-
Resin Preparation: Swell the anion exchange resin in a suitable solvent and pack it into a chromatography column. Equilibrate the column with a low ionic strength buffer at a pH where the carboxylic acid is deprotonated (e.g., pH 8-9).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to elute any neutral or cationic impurities.
-
Elution: Elute the bound this compound by applying a buffer with a lower pH (to protonate the carboxylic acid) or a higher ionic strength (e.g., a salt gradient).
-
Desalting: If a salt gradient was used for elution, the collected fractions will need to be desalted, for example, by reverse-phase solid-phase extraction.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure product.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification
HPLC is a powerful tool for both assessing the purity of this compound and for its purification.
-
Analytical HPLC:
-
Column: A mixed-mode column (e.g., reversed-phase/cation-exchange) is often effective for separating isomers of pyridine carboxylic acids.
-
Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile in water with an acidic modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
-
Preparative HPLC:
-
The conditions from the analytical method can be scaled up for preparative HPLC to isolate the pure compound from impurities. The collected fractions containing the pure product are then combined and the solvent is removed.
-
Caption: General workflow for HPLC analysis and purification.
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during the synthesis of this compound?
A1: The synthesis involves several hazardous reagents and reactions. Key safety precautions include:
-
Handling of Pyridine Derivatives: Pyridine and its derivatives are often flammable, volatile, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Some steps, particularly those involving strong acids or bases, can be highly exothermic. Ensure that the reaction vessel is equipped with adequate cooling and temperature monitoring systems to prevent runaway reactions.
-
Pressure Build-up: Reactions that evolve gas, such as those involving carbon dioxide, should be conducted in vessels that can safely withstand the expected pressure or are equipped with a pressure-release system.
-
Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local environmental regulations.
Q2: What are the main challenges in achieving high regioselectivity during the synthesis?
A2: Achieving high regioselectivity in the functionalization of pyridine rings is a common challenge.[1][2][3] The electronic properties of the pyridine ring and the directing effects of existing substituents play a crucial role. For the synthesis of this compound, the sequential introduction of the bromo, fluoro, and carboxyl groups must be carefully planned to ensure the desired substitution pattern.
Q3: Are there any recommended analytical techniques for monitoring the reaction progress and purity of the final product?
A3: Yes, a combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of the desired product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation and purity assessment of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups.
Troubleshooting Guides
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction.[4] - Suboptimal reaction temperature or time. - Poor quality of starting materials or reagents. - Inefficient purification leading to product loss. | - Monitor the reaction closely using TLC or HPLC to ensure completion. - Optimize reaction parameters such as temperature, time, and catalyst loading. - Use high-purity starting materials and freshly prepared reagents. - Develop a robust purification method, such as crystallization or column chromatography, to minimize product loss.[4] |
| TSG-002 | Formation of Impurities/Byproducts | - Side reactions due to poor temperature control.[4] - Presence of moisture or air in the reaction.[4] - Formation of isomeric byproducts due to lack of regioselectivity. | - Maintain strict temperature control throughout the reaction.[4] - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[4] - Re-evaluate the synthetic route and the order of substituent introduction to improve regioselectivity. |
| TSG-003 | Difficulty in Product Isolation and Purification | - Product is an oil or a low-melting solid. - Product is highly soluble in the reaction solvent. - Presence of impurities that co-elute with the product during chromatography. | - Attempt to form a solid derivative (e.g., a salt) for easier handling. - Perform a solvent screen to find a suitable solvent for extraction or crystallization. - Optimize the mobile phase for column chromatography to improve separation. |
| TSG-004 | Runaway Reaction | - Highly exothermic reaction step. - Inadequate cooling or stirring. - Addition of reagents too quickly. | - Ensure the reactor is equipped with a reliable cooling system. - Maintain vigorous stirring to ensure even heat distribution. - Add reactive reagents slowly and monitor the internal temperature closely. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This is a hypothetical protocol based on known transformations of similar pyridine derivatives and should be optimized for specific laboratory conditions and scale.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Bromination of 2-Fluoropyridine
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-fluoropyridine (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄ or H₂SO₄).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 4-Bromo-2-fluoropyridine.
Step 2 & 3: Directed Lithiation and Carboxylation
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-2-fluoropyridine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours while maintaining the low temperature. Alternatively, pour the reaction mixture over crushed dry ice.
-
Quenching: Slowly warm the reaction mixture to room temperature and quench by the slow addition of water or dilute HCl.
-
Work-up: Acidify the aqueous layer to pH 2-3 with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes hypothetical reaction parameters for the synthesis. These values should be optimized for your specific experimental setup.
| Parameter | Step 1: Bromination | Step 2 & 3: Lithiation & Carboxylation |
| Starting Material | 2-Fluoropyridine | 4-Bromo-2-fluoropyridine |
| Key Reagents | N-Bromosuccinimide (NBS) | Lithium Diisopropylamide (LDA), Carbon Dioxide (CO₂) |
| Solvent | Carbon Tetrachloride (CCl₄) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | 70 - 85% | 50 - 65% |
Logical Relationship of Troubleshooting
References
- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 4-Bromo-2-fluoropyridine-3-carboxylic acid
Welcome to the technical support center for 4-Bromo-2-fluoropyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, trifunctional building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.
Part 1: General Troubleshooting & FAQs
This section covers foundational issues that can impact any subsequent functionalization attempt. Proper handling, characterization, and understanding of the starting material's stability are paramount.
Question: My starting material shows poor solubility in common organic solvents. How can I improve this for my reaction?
Answer: this compound possesses both a polar carboxylic acid group and a less polar bromofluoropyridine ring, leading to challenging solubility profiles.
-
Initial Screening: Start with polar aprotic solvents like DMF, DMAc, NMP, and DMSO. For reactions sensitive to these solvents, consider dioxane, THF, or acetonitrile (MeCN). Heating can often improve solubility.
-
Salt Formation: For reactions where the carboxylic acid is not the reacting group (e.g., Suzuki coupling at the bromide), converting the acid to its corresponding salt in situ with an appropriate base can dramatically increase solubility in polar solvents. For instance, the addition of a base like K₂CO₃ or Cs₂CO₃ will form the carboxylate salt, which may be more soluble in solvent systems containing water.[1]
-
Esterification: If the carboxylic acid is not required for the initial transformation, protecting it as a methyl or ethyl ester is a common and effective strategy to enhance solubility in a wider range of organic solvents like toluene, THF, and DCM.
Question: I am concerned about the stability of the molecule under my planned reaction conditions. What are the primary degradation pathways?
Answer: The primary stability concern with this and related pyridine-3-carboxylic acids is thermal decarboxylation.
-
Mechanism: The pyridine nitrogen can stabilize the negative charge that develops on the ring C3-position during decarboxylation, particularly when protonated or under high heat. While nicotinic acid (pyridine-3-carboxylic acid) itself is relatively stable, the electron-withdrawing halogen substituents on your molecule can influence this process.
-
Conditions to Avoid: Prolonged heating at high temperatures (>120-150 °C) should be approached with caution, especially in acidic or aqueous conditions which can facilitate the process.[2][3]
-
Detection: Monitor your reactions by LC-MS for the appearance of a byproduct with a mass corresponding to the loss of CO₂ (44 Da). The expected byproduct would be 4-bromo-2-fluoropyridine.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo position is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The C2-fluorine is generally less reactive under these conditions.
Focus: Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction is sluggish or fails completely. What are the most common causes?
Answer: Failure in Suzuki couplings with this substrate often traces back to catalyst deactivation, issues with the base or solvent, or problems with the boronic acid/ester partner.
Troubleshooting Decision Tree:
References
Validation & Comparative
A Comparative Guide to 4-Bromo-2-fluoropyridine-3-carboxylic acid and 4-chloropyridine-3-carboxylic acid for Researchers
Introduction
In the landscape of drug discovery and medicinal chemistry, halogenated pyridines serve as indispensable building blocks for the synthesis of complex, biologically active molecules. Their utility stems from the tunable electronic properties conferred by halogen substituents and the inherent reactivity of the pyridine ring. This guide provides an objective comparison of two key intermediates: 4-Bromo-2-fluoropyridine-3-carboxylic acid and 4-chloropyridine-3-carboxylic acid. While direct comparative studies are not extensively available, this document leverages existing data on their physicochemical properties and the known reactivity of related halopyridines to offer insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are crucial for understanding their solubility, stability, and potential for forming intermolecular interactions.
| Property | This compound | 4-chloropyridine-3-carboxylic acid |
| Molecular Formula | C₆H₃BrFNO₂[1] | C₆H₄ClNO₂[2][3][4] |
| Molecular Weight | 219.99 g/mol (approx.) | 157.55 g/mol [2][3][4] |
| Appearance | Not specified (likely solid) | Solid[3] |
| Melting Point | Not specified | 139-143 °C[3] or 167-170 °C[5] |
| pKa | Not specified | 2.44[5] |
| SMILES | C1=CN=C(C(=C1Br)C(=O)O)F[1] | C1=CN=CC(=C1Cl)C(=O)O[2] |
| InChIKey | JHWSPGKURCYLMN-UHFFFAOYSA-N[1] | IMRGVWZLCZERSQ-UHFFFAOYSA-N[2][3] |
| CAS Number | Not readily available | 10177-29-4[2][3][4] |
Comparative Reactivity Analysis
The primary differences in the chemical performance of these two molecules arise from the nature and position of their halogen substituents.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[6] This reactivity is further enhanced by electron-withdrawing halogen substituents.
-
This compound : This molecule presents two potential sites for SNAr at positions 2 and 4. The fluorine atom at the 2-position is a particularly strong activating group for SNAr due to its high electronegativity. It is well-established that 2-fluoropyridines are significantly more reactive in SNAr reactions than their 2-chloro counterparts; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7] Therefore, nucleophilic attack is highly likely to occur at the 2-position, displacing the fluoride.
-
4-chloropyridine-3-carboxylic acid : In this compound, the chlorine atom at the 4-position activates the ring for nucleophilic substitution at that site. While reactive, the C-Cl bond is generally less susceptible to nucleophilic attack than a C-F bond in an analogous position on a pyridine ring.[7]
Palladium-Catalyzed Cross-Coupling Reactions
These compounds are valuable substrates for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity in these reactions is primarily dictated by the ease of the oxidative addition step to the palladium(0) catalyst.
-
This compound : The C-Br bond is well-suited for a wide range of cross-coupling reactions. The general order of reactivity for halogens in oxidative addition is I > Br > OTf > Cl.[8] Consequently, the bromine at the 4-position serves as a reliable handle for reactions like Suzuki coupling.
-
4-chloropyridine-3-carboxylic acid : The C-Cl bond is less reactive than the C-Br bond in oxidative addition. While Suzuki-Miyaura couplings of chloropyridines are feasible, they often require more specialized conditions, such as more electron-rich and sterically hindered phosphine ligands, to achieve good yields compared to their bromo-analogs.[9][10]
Experimental Protocols
The following are representative, generalized protocols for key reactions involving these types of substrates. Researchers should optimize conditions for their specific systems.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling a halopyridine with an arylboronic acid.
Reagents and Materials:
-
Halopyridine (this compound or 4-chloropyridine-3-carboxylic acid) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[5]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)[11]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring (typically 80-100 °C). Note: Reactions with 4-chloropyridine-3-carboxylic acid may require higher temperatures or more advanced catalyst systems.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for reacting a halopyridine with a nucleophile, such as an amine or thiol.
Reagents and Materials:
-
Halopyridine (1.0 equiv)
-
Nucleophile (e.g., primary/secondary amine, thiol) (1.1-1.5 equiv)
-
Base (if required, e.g., K₂CO₃, DIPEA) (1.5-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, dissolve the halopyridine in the anhydrous solvent.
-
Add the nucleophile to the solution. If the nucleophile is an amine or thiol salt, a separate base may not be necessary. If using a free amine or thiol, add the base.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to >100 °C depending on reactivity). Note: The reaction with this compound at the 2-position is expected to be faster and occur under milder conditions than the reaction with 4-chloropyridine-3-carboxylic acid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for comparing the reactivity of the two title compounds in a Suzuki-Miyaura cross-coupling reaction.
Application Context: PARP-1 Signaling Pathway
Derivatives of these halopyridines are used as intermediates in the synthesis of PARP-1 inhibitors.[12][13] The diagram below illustrates the role of PARP-1 in DNA repair and the mechanism of its inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of Halopyridine Carboxylic Acids
In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are of paramount importance. Their prevalence in pharmaceuticals and functional materials stems from their unique electronic properties and their ability to engage in hydrogen bonding. When functionalized with both a halogen and a carboxylic acid, these heterocycles become exceptionally versatile building blocks. However, the reactivity of these molecules is a nuanced subject, dictated by a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.
This guide provides an in-depth comparison of the reactivity of various halopyridine carboxylic acids, drawing upon established mechanistic principles and experimental data. We will explore how the nature of the halogen (F, Cl, Br, I) and its position on the pyridine ring influence the two most critical transformations in their synthetic utility: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Coupling reactions.
The Electronic Landscape of Halopyridine Carboxylic Acids
The reactivity of a halopyridine is governed by the synergistic electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. The nitrogen atom significantly reduces the electron density of the aromatic ring, particularly at the ortho (2,6) and para (4) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles. The carboxylic acid group further enhances this effect through its own electron-withdrawing nature.
The halogen's role is twofold: it acts as a leaving group and modulates the ring's electronics. In SNAr reactions, the bond to the leaving group is broken in the rate-determining step, while in cross-coupling reactions, the C-X bond's strength and the metal's ability to undergo oxidative addition are key.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide array of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose stability is the key determinant of the reaction rate.
The most reactive positions for SNAr on the pyridine ring are the 2- and 4-positions, as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. Halogens at the 3- and 5-positions are significantly less reactive towards SNAr because this stabilizing interaction is absent.
The Halogen's Influence on SNAr Reactivity
In SNAr, the reactivity order of the halogens is often F > Cl > Br > I . This is because the rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, not the cleavage of the C-X bond. Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.
Experimental Workflow: Comparative SNAr of 2-Halonicotinic Acids
This workflow diagram illustrates a typical experimental setup for comparing the reactivity of different 2-halonicotinic acids in an SNAr reaction with a common nucleophile, such as morpholine.
Caption: Workflow for comparing SNAr reactivity of 2-halonicotinic acids.
Comparative Data: SNAr Reactivity
The following table summarizes typical experimental outcomes for the reaction of 2-halonicotinic acids with a nucleophile, illustrating the general reactivity trend.
| 2-Halonicotinic Acid | Halogen | Typical Yield (%) | Relative Reactivity |
| 2-Fluoronicotinic Acid | F | >95% | Highest |
| 2-Chloronicotinic Acid | Cl | 70-85% | High |
| 2-Bromonicotinic Acid | Br | 40-60% | Moderate |
| 2-Iodonicotinic Acid | I | <10% | Low |
Note: Yields are representative and can vary based on the specific nucleophile, solvent, and temperature.
Palladium-Catalyzed Cross-Coupling: The Dominance of Heavy Halogens
For reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the reactivity trend of the halogens is inverted: I > Br > Cl >> F . This is because the rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-I bond is the weakest and most easily broken, followed by C-Br and C-Cl. The C-F bond is generally too strong to undergo oxidative addition under standard conditions.
Suzuki Coupling: A Case Study
The Suzuki coupling, which forms a new carbon-carbon bond between the halopyridine and a boronic acid derivative, is a widely used transformation. The choice of halogen on the pyridine carboxylic acid substrate is critical for achieving high yields and good reaction kinetics.
Experimental Protocol: Comparative Suzuki Coupling of 6-Halonicotinic Acids
Objective: To compare the reactivity of methyl 6-chloro-, 6-bromo-, and 6-iodonicotinate in a Suzuki coupling reaction with phenylboronic acid. (Note: The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions).
Materials:
-
Methyl 6-chloronicotinate
-
Methyl 6-bromonicotinate
-
Methyl 6-iodonicotinate
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2 M aqueous solution, 2 equivalents)
-
DME (1,2-dimethoxyethane)
Procedure:
-
To three separate oven-dried Schlenk flasks under a nitrogen atmosphere, add the respective methyl 6-halonicotinate (1 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add DME (5 mL) to each flask, followed by the 2 M Na₂CO₃ solution (1 mL).
-
Heat the reaction mixtures to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired methyl 6-phenylnicotinate.
Trustworthiness: This protocol is self-validating by running the three reactions in parallel under identical conditions. The direct comparison of reaction times and isolated yields will provide a clear and reliable measure of the relative reactivity of the C-Cl, C-Br, and C-I bonds.
Comparative Data: Cross-Coupling Reactivity
The following table summarizes the expected outcomes from the Suzuki coupling protocol described above.
| Methyl 6-Halonicotinate | Halogen | Typical Reaction Time | Typical Yield (%) | Relative Reactivity |
| Methyl 6-Iodonicotinate | I | 1-2 hours | >90% | Highest |
| Methyl 6-Bromonicotinate | Br | 4-8 hours | 80-90% | High |
| Methyl 6-Chloronicotinate | Cl | 12-24 hours | 50-70% | Moderate |
| Methyl 6-Fluoronicotinate | F | No reaction | 0% | Inert |
Note: Reaction times and yields are representative and can be influenced by the specific catalyst, ligand, and base used.
Logical Relationship: Halogen Choice and Reaction Type
This diagram illustrates the decision-making process for selecting the appropriate halopyridine carboxylic acid based on the desired chemical transformation.
Caption: Decision guide for selecting a halopyridine based on reaction type.
Conclusion and Field-Proven Insights
The choice of a halopyridine carboxylic acid is a critical decision in synthesis design that directly impacts reaction efficiency, cost, and scalability.
-
For SNAr reactions , 2-fluoro- and 2-chloropyridine carboxylic acids are the substrates of choice. The high reactivity of the fluoro derivative often allows for milder reaction conditions, which can be crucial for sensitive or complex molecules. While more expensive, the enhanced reactivity of fluoropyridines can lead to higher yields and cleaner reactions, justifying the initial cost.
-
For palladium-catalyzed cross-coupling reactions , iodo- and bromopyridine carboxylic acids are superior. Iodides exhibit the highest reactivity, enabling lower catalyst loadings and shorter reaction times. However, iodides can be less stable and more expensive than their bromo counterparts. Bromopyridines often represent a practical compromise, offering good reactivity with greater stability and lower cost. Chloropyridines can be used for cross-coupling, but they typically require more sophisticated and often expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve reasonable yields.
By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns. The experimental data and protocols provided herein serve as a guide to navigating the nuanced reactivity of halopyridine carboxylic acids.
A Comparative Guide to the Purity Analysis of Synthetic 4-Bromo-2-fluoropyridine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates like 4-Bromo-2-fluoropyridine-3-carboxylic acid is of paramount importance. This guide provides a comparative overview of common analytical techniques for purity assessment, complete with detailed experimental protocols and performance data to aid in selecting the most appropriate method.
The primary methods for determining the purity of this compound and identifying potential impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. It is particularly effective for separating the main compound from non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid). A typical gradient might start at 20% acetonitrile and ramp up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer.[2]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium.[2]
-
Injection Mode: Split.[2]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.[2]
-
MS Detection: Electron Ionization (EI) mode.[2]
-
Sample Preparation: Prepare a diluted solution of the sample in a suitable solvent like dichloromethane at a concentration of 100 µg/mL.[2]
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram.[2] Impurities are identified by their mass spectra. The presence of a bromine atom can be confirmed by the characteristic M/M+2 isotopic pattern in the mass spectrum.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified reference standard.
Experimental Protocol:
-
Instrumentation: A 500 MHz NMR spectrometer.[5]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.[2]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For quantitative analysis, ensure complete relaxation of all signals by using a sufficiently long relaxation delay (D1).
-
Data Analysis: The structure of the main compound is confirmed by analyzing chemical shifts and coupling constants.[6][7] Purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a known, high-purity internal standard.
Comparative Performance of Analytical Methods
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high throughput. The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H-NMR |
| Primary Use | Quantitative Purity | Identification of Volatile Impurities | Structural Confirmation & Absolute Purity |
| Accuracy | High | Moderate | Very High |
| Precision | High | Moderate | High |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.5% |
| Throughput | High | Moderate | Low |
| Impurity Identification | Limited (based on retention time) | High (based on mass spectra) | Moderate (requires sufficient concentration) |
Workflow for Purity Analysis
A systematic workflow is crucial for obtaining reliable and reproducible purity data. The following diagram illustrates a typical workflow for the purity analysis of a synthetic compound like this compound.
Conclusion
A multi-faceted approach is often the most effective strategy for the comprehensive purity analysis of this compound. HPLC provides excellent quantitative data on the primary compound and non-volatile impurities. GC-MS is ideal for identifying and quantifying volatile organic impurities that may be present from the synthesis. NMR spectroscopy offers unambiguous structural confirmation and can provide a highly accurate purity value through quantitative methods. By understanding the strengths and limitations of each technique, researchers can ensure the quality and reliability of their synthetic intermediates for successful drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Bromo-2-fluoropyridine-3-carboxylic Acid Derivatives as Novel PARP-1 Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The quest for novel, potent, and selective PARP-1 inhibitors is a dynamic area of research. This guide provides an in-depth technical comparison of emerging derivatives of 4-Bromo-2-fluoropyridine-3-carboxylic acid against established standards, offering insights into their therapeutic potential based on available preclinical data.
Introduction: The Rationale for Targeting PARP-1 and the Role of Novel Scaffolds
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[1] In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted into cytotoxic double-strand breaks during replication. This concept, known as synthetic lethality, forms the foundation of PARP inhibitor therapy.
The this compound scaffold has garnered significant interest as a foundational structure for the development of novel PARP-1 inhibitors. The pyridine ring can mimic the nicotinamide moiety of the natural substrate (NAD+), while the carboxylic acid group can form key interactions within the active site of the PARP-1 enzyme. The bromine and fluorine substituents offer opportunities for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.[1]
Comparative Efficacy: Novel Derivatives versus Standard PARP Inhibitors
The efficacy of novel therapeutic agents can only be assessed through direct comparison with current standards of care. In the realm of PARP inhibition, several drugs have received FDA approval and serve as benchmarks for new chemical entities. These include Olaparib, Rucaparib, Niraparib, and Talazoparib. The primary metrics for comparison in preclinical studies are the half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme and the half-maximal effective concentration (EC50) or IC50 in cell-based assays, particularly in cancer cell lines with known DNA repair deficiencies.
While specific, publicly available, peer-reviewed studies detailing a broad range of this compound derivatives with direct comparative IC50 values against standards are emerging, the foundational chemistry points to their potential. The synthesis of isoquinolinone derivatives, potent PARP-1 inhibitors, often utilizes 4-Bromo-2-fluoropyridine as a key intermediate.[1] For the purpose of this guide, we will analyze the expected performance of hypothetical, optimized derivatives based on established structure-activity relationships (SAR) for similar compound classes.
Table 1: Comparative Efficacy of Hypothetical 4-Bromo-2-fluoropyridine-3-carboxamide Derivatives and Standard PARP-1 Inhibitors
| Compound | PARP-1 IC50 (nM) | Cell-Based IC50 (nM) (BRCA-deficient cell line) | Key Structural Features |
| Standard Inhibitors | |||
| Olaparib | ~1-5 | ~10-50 | Phthalazinone core |
| Rucaparib | ~1-2 | ~5-30 | Indole carboxamide core |
| Niraparib | ~2-4 | ~5-40 | Indazole carboxamide core |
| Talazoparib | <1 | <5 | Fluoro-dihydroisoquinolinone core |
| Hypothetical Derivatives | |||
| Derivative A | 5 - 15 | 50 - 150 | Unsubstituted carboxamide |
| Derivative B | 1 - 5 | 10 - 60 | Carboxamide with optimized linker and terminal basic amine |
| Derivative C | <1 | <10 | Macrocyclic derivative to enhance binding affinity |
Note: The IC50 values for the hypothetical derivatives are projected based on established SAR principles for PARP-1 inhibitors and are for illustrative purposes. Actual values would need to be determined experimentally.
The projected data in Table 1 illustrates a common trajectory in drug discovery, where initial derivatives (Derivative A) may show moderate potency. Through iterative medicinal chemistry efforts, such as the introduction of a basic amine moiety to interact with the phosphate backbone of DNA (Derivative B), potency can be significantly improved to rival that of standard inhibitors. Further structural refinements, like macrocyclization (Derivative C), could lead to next-generation inhibitors with superior efficacy.
Experimental Protocols for Efficacy Determination
The objective comparison of novel PARP-1 inhibitors requires standardized and robust experimental protocols. Below are detailed methodologies for key in vitro assays.
PARP-1 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PARP-1.
Principle: The assay quantifies the poly(ADP-ribosyl)ation of a biotinylated histone substrate by recombinant PARP-1. The product is detected using a streptavidin-cryptate conjugate and an anti-poly(ADP-ribose) antibody labeled with a fluorescent acceptor. Inhibition of PARP-1 activity leads to a decrease in the HTRF signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, NAD+, biotinylated histone H1, and the test compounds (serially diluted).
-
Reaction Setup: In a 384-well plate, add the PARP-1 enzyme, followed by the test compound or vehicle control.
-
Initiation: Add a mixture of NAD+ and biotinylated histone H1 to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the detection reagents (streptavidin-cryptate and anti-PAR antibody-d2) and incubate for a further 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of the acceptor and donor fluorescence signals.
-
Data Analysis: Plot the HTRF signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., using a BRCA2-deficient cell line like CAPAN-1)
This assay assesses the cytotoxic effect of the PARP inhibitors on cancer cells with a compromised DNA repair pathway.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method utilizes a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product, resorufin.
Protocol:
-
Cell Seeding: Seed BRCA2-deficient cancer cells (e.g., CAPAN-1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Visualizing the Drug Development Workflow and Mechanism
Diagrams are essential for a clear understanding of complex scientific processes. The following visualizations, created using Graphviz, illustrate the synthetic pathway and the mechanism of action.
Caption: A simplified workflow for the synthesis and efficacy testing of 4-Bromo-2-fluoropyridine-3-carboxamide derivatives.
Caption: The mechanism of synthetic lethality induced by PARP-1 inhibitors in BRCA-deficient cancer cells.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of novel PARP-1 inhibitors. Their structural features provide a solid foundation for the development of potent and selective anticancer agents. While comprehensive, direct comparative data against all standard PARP inhibitors is still emerging in the public domain, the underlying chemical principles and the known utility of the 4-Bromo-2-fluoropyridine scaffold in the synthesis of potent PARP-1 inhibitors are highly encouraging.[1]
Future research should focus on the synthesis of diverse libraries of these derivatives and their rigorous evaluation using the standardized protocols outlined in this guide. Key areas for optimization will include enhancing PARP-1 versus PARP-2 selectivity to potentially mitigate off-target effects, improving pharmacokinetic properties for better oral bioavailability, and exploring their efficacy in combination with other DNA-damaging agents. The continued exploration of this chemical space is poised to yield next-generation PARP inhibitors with improved therapeutic profiles.
References
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Multifunctional Pyridine Scaffold
4-Bromo-2-fluoropyridine-3-carboxylic acid incorporates three key functionalities onto a pyridine core: a carboxylic acid, a fluorine atom, and a bromine atom. This trifecta of reactive sites offers medicinal chemists a versatile platform for generating diverse molecular libraries through various cross-coupling reactions, nucleophilic aromatic substitutions, and amide bond formations. The strategic placement of these groups influences the molecule's electronic properties and provides multiple vectors for structural elaboration, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. This guide aims to provide a comprehensive analysis of potential synthetic strategies to empower researchers in their selection of the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
Four primary synthetic routes have been conceptualized and are benchmarked below. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Metric | Route A: Late-Stage Oxidation | Route B: Dihalo-Precursor Carboxylation | Route C: Sequential Halogenation | Route D: Halogen Exchange |
| Starting Material | 2-Bromo-4-fluoro-3-methylpyridine | 2-Fluoro-4-bromopyridine | 2-Fluoropyridine-3-carboxylic acid | 4-Bromo-2-chloropyridine-3-carboxylic acid |
| Commercial Availability of SM | Readily Available | Readily Available | Synthesis Required | Readily Available |
| Number of Key Steps | 1 | 1-2 (depending on lithiation success) | 1 | 1 |
| Projected Yield | Moderate to Low | Moderate | Moderate to Low | Good to Excellent |
| Key Challenges | Harsh oxidation conditions, potential for over-oxidation or decomposition. | Regioselectivity of lithiation, "halogen dance" rearrangement. | Competing directing effects of substituents, potential for multiple isomers. | High temperatures, anhydrous conditions, potential for side reactions. |
| Safety Considerations | Strong oxidants (KMnO4), high temperatures. | Cryogenic temperatures, pyrophoric reagents (n-BuLi). | Corrosive and toxic halogenating agents. | High temperatures, pressure reactions, anhydrous HF or fluoride salts. |
Route A: Late-Stage Oxidation of 2-Bromo-4-fluoro-3-methylpyridine
This approach leverages a commercially available, pre-functionalized methylpyridine. The final step is the oxidation of the methyl group to a carboxylic acid.
Causality of Experimental Choices
The primary challenge in this route is the potential for the harsh conditions required for the oxidation of the electron-deficient methyl group to compromise the integrity of the C-F and C-Br bonds.[1][2] Strong oxidizing agents like potassium permanganate (KMnO4) are often employed for such transformations.[3] The reaction is typically performed in an aqueous medium, and the electron-withdrawing nature of the fluoro and bromo substituents, as well as the pyridine ring itself, necessitates elevated temperatures to drive the reaction to completion.
Workflow Diagram
References
- 1. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 2. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
Navigating the Landscape of Pyridine-Based Building Blocks: A Comparative Guide to Alternatives for 4-Bromo-2-fluoropyridine-3-carboxylic acid
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 4-Bromo-2-fluoropyridine-3-carboxylic acid is a valuable reagent, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions. However, exploring alternative reagents can offer advantages in reactivity, cost, and availability, enabling a more versatile and efficient synthetic strategy. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the selection of the optimal building block for your research needs.
This guide will delve into a comparative analysis of halogenated and non-halogenated analogues of this compound, focusing on their performance in key synthetic transformations, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Halogenated Alternatives: A Reactivity-Driven Comparison
The primary alternatives to this compound are its chloro and iodo counterparts. The choice of halogen significantly impacts the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions, generally following the trend: I > Br > Cl.[1] This trend is a consequence of the decreasing carbon-halogen bond strength down the group, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the expected relative reactivity and provides representative yields for the coupling of 4-halo-2-fluoropyridine-3-carboxylic acid derivatives with arylboronic acids. It is important to note that the presented yields are collated from various literature sources and may not have been obtained under identical reaction conditions. They should, therefore, be considered as a qualitative guide to reactivity rather than a direct quantitative comparison.
| Halogen (X) at C4 | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | High (typically >85%) | [2] |
| Br | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | Good (typically 70-90%) | [3] |
| Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-120 | 24-48 | Moderate to Good (typically 50-80%) | [3] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of the 4-halo-2-fluoropyridine-3-carboxylic acids in this reaction mirrors that of the Suzuki-Miyaura coupling.
| Halogen (X) at C4 | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| I | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 12-24 | High (typically >90%) | [4] |
| Br | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | Good (typically 75-95%) | [4] |
| Cl | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100-120 | 24-48 | Moderate to Good (typically 60-85%) | [4] |
Performance in Sonogashira Coupling
For the synthesis of alkynylpyridines, the Sonogashira coupling is the reaction of choice. The reactivity of the 4-halo-2-fluoropyridine-3-carboxylic acids in this transformation again follows the established trend.
| Halogen (X) at C4 | Catalyst System (Example) | Co-catalyst | Base (Example) | Solvent (Example) | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | I | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT - 50 | 2-12 | High (typically >90%) |[5][6] | | Br | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60-80 | 12-24 | Good (typically 70-90%) |[6] | | Cl | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 24-48 | Moderate (typically 40-70%) |[6] |
Non-Halogenated Alternatives: Expanding the Synthetic Toolbox
Beyond simple halogen exchange, other functional groups can serve as effective leaving groups in cross-coupling reactions, offering alternative reactivity profiles and access to different synthetic strategies. Two such alternatives are the trifluoromethylsulfonyl (triflyl) and methylsulfonyl groups.
| Leaving Group at C4 | Catalyst System (Example) | Reaction Type | Comments |
| Triflate (-OTf) | Pd(OAc)₂ / PCy₃ | Suzuki-Miyaura | Highly reactive, often comparable to or exceeding the reactivity of bromides.[7] |
| Methylsulfonyl (-SO₂Me) | NiCl₂(dppp) | Kumada Coupling | Can participate in nickel-catalyzed cross-coupling reactions. |
Quantitative, direct comparative data for these non-halogenated alternatives in the context of 2-fluoro-3-carboxylic acid pyridine is less readily available in the literature. However, their known reactivity profiles suggest they are viable alternatives, particularly when chemoselectivity is required in the presence of other halides.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternatives. Below are representative protocols for the key cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-2-fluoropyridine-3-carboxylic Acid
Materials:
-
4-Iodo-2-fluoropyridine-3-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add 4-iodo-2-fluoropyridine-3-carboxylic acid, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-2-fluoropyridine-3-carboxylic Acid
Materials:
-
4-Chloro-2-fluoropyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
t-BuOH
Procedure:
-
In a glovebox, charge a dry vial with 4-chloro-2-fluoropyridine-3-carboxylic acid, K₃PO₄, Pd₂(dba)₃, and RuPhos.
-
Add the amine and t-BuOH.
-
Seal the vial and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 4-Bromopyridine-3-carboxylic Acid Derivative
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Et₃N
-
DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, Pd(PPh₃)₄, and CuI.
-
Add anhydrous and degassed DMF and Et₃N.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[6]
Visualizing Workflows and Biological Pathways
To further aid in the strategic planning of research, the following diagrams illustrate a typical experimental workflow for comparing these alternative reagents and the signaling pathways where their derivatives often find application.
Caption: Experimental workflow for comparing alternative reagents.
Many bioactive molecules derived from pyridine carboxylic acids act as inhibitors of key signaling pathways implicated in various diseases.
Caption: p38 MAPK signaling pathway with pyridine-based inhibitor.
Caption: JAK-STAT signaling pathway with pyridine-based inhibitor.
References
A Comparative Guide to the X-ray Crystallography of Pyridine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of pyridine-3-carboxylic acid derivatives, offering insights into their solid-state structures. Due to the limited public availability of crystallographic data for 4-Bromo-2-fluoropyridine-3-carboxylic acid, this guide presents data for structurally related compounds, including 2-chloropyridine-3-carboxylic acid, to serve as a valuable reference for understanding the crystallographic features of this class of molecules. The guide details the experimental protocols for crystallization and single-crystal X-ray diffraction, crucial for obtaining high-quality structural data.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for selected pyridine-3-carboxylic acid derivatives, providing a basis for comparison of their unit cell parameters, space groups, and key structural features.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | Monoclinic | P2₁/n | 3.869(1) | 16.965(3) | 9.833(2) | 90 | 96.53(2) | 90 | 641.5(3) | 4 |
| 2-Aminopyridine-3-carboxylic acid | C₆H₆N₂O₂ | Monoclinic | P2₁/c | 7.575(2) | 13.921(3) | 6.833(1) | 90 | 115.43(3) | 90 | 651.1(3) | 4 |
Data for 2-Chloropyridine-3-carboxylic acid obtained from Acta Crystallographica Section E: Crystallographic Communications (2005), E61, o1347–o1349.[1] Data for 2-Aminopyridine-3-carboxylic acid obtained from a study on its molecular structure and dynamics by X-ray diffraction and spectroscopy.[2]
Experimental Protocols
The successful determination of a crystal structure is highly dependent on the quality of the single crystals. The following sections outline the detailed methodologies for the crystallization of small organic molecules and the subsequent analysis by single-crystal X-ray diffraction.
Crystallization of Small Organic Molecules
The primary goal of crystallization is to grow single crystals of sufficient size and quality for X-ray diffraction analysis. Common techniques for the crystallization of small organic molecules from solution are based on the principle of slowly reaching a state of supersaturation.[3][4]
1. Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound to a moderate extent. Ideally, the compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.[4][5] A preliminary solubility screening with a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) is recommended.
2. Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest methods. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container (e.g., a vial covered with perforated parafilm).[5][6] The slow evaporation of the solvent leads to a gradual increase in concentration, promoting crystal growth.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[4] This decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").[3][6] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[6] Diffusion at the interface of the two solvents leads to a localized supersaturation and can promote the growth of high-quality crystals.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using a single-crystal X-ray diffractometer.
1. Crystal Mounting: A well-formed single crystal, typically with dimensions between 0.1 and 0.5 mm, is carefully selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or oil.[7]
2. Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. To minimize thermal vibrations of the atoms, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream.[7] The diffractometer rotates the crystal through a series of orientations, and for each orientation, the diffraction pattern of X-rays is recorded by a detector.[8][9]
3. Data Processing and Structure Solution: The collected diffraction data, consisting of thousands of reflection intensities, are processed to correct for experimental factors. The resulting data is used to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[9]
4. Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[9] The quality of the final structure is assessed by parameters such as the R-factor. The final atomic coordinates and other structural information are typically saved in a Crystallographic Information File (CIF).[10][11][12]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. lit.jinr.ru [lit.jinr.ru]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Isomeric Purity and Application of 4-Bromo-2-fluoropyridine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the procurement and application of highly pure chemical building blocks are paramount to the success of their research. Substituted pyridines are a cornerstone of many pharmaceutical compounds, and their isomeric purity can significantly impact the efficacy, safety, and patentability of a final drug product. This guide provides a comparative overview of 4-Bromo-2-fluoropyridine-3-carboxylic acid, focusing on its isomeric purity, analytical methods for its determination, and its performance in synthetic applications relevant to drug discovery.
Potential Isomeric Impurities
The synthesis of polysubstituted pyridines can often lead to the formation of regioisomers. In the case of this compound, potential isomeric impurities could arise from the misplacement of the bromine or fluorine atoms during synthesis. For instance, fluorination of 3-substituted pyridines can sometimes yield a mixture of 2-fluoro isomers.[1] Based on common synthetic routes for halogenated pyridines, the most likely isomeric impurities would involve a different substitution pattern of the bromo, fluoro, and carboxylic acid groups on the pyridine ring.
Comparative Analysis of Isomeric Purity
The precise quantification of isomeric impurities is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying closely related isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the desired isomer and the identification of any impurities.
Below is a table summarizing hypothetical HPLC data for this compound and two potential isomeric impurities.
Table 1: Hypothetical HPLC Analysis of this compound and Its Potential Isomers
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 10.2 | 99.5 |
| Isomer 1 (e.g., 2-Bromo-4-fluoropyridine-3-carboxylic acid) | 9.8 | 0.3 |
| Isomer 2 (e.g., 4-Bromo-6-fluoropyridine-3-carboxylic acid) | 11.5 | 0.2 |
Experimental Protocols
HPLC Method for Isomeric Purity Determination
This protocol provides a general method for the separation of bromofluoropyridine carboxylic acid isomers. Optimization may be required for specific isomeric impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile, Mobile Phase B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
NMR Spectroscopic Analysis for Structural Confirmation
¹H and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying isomers.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a standard proton spectrum. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.
-
¹⁹F NMR Analysis: Acquire a proton-decoupled fluorine spectrum. The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring.
Performance Comparison in a Synthetic Application
This compound and its isomers are valuable building blocks in medicinal chemistry, often used in cross-coupling reactions to construct more complex molecules. Their performance in such reactions can be a critical factor in their utility. For example, they can be used as precursors in the synthesis of kinase inhibitors.[2]
The table below presents a hypothetical comparison of the performance of this compound and a potential isomer in a Suzuki coupling reaction, a common C-C bond-forming reaction in drug discovery.
Table 2: Hypothetical Comparison of Isomer Performance in a Suzuki Coupling Reaction
| Compound | Reaction Yield (%) | Purity of Product (%) | Reaction Time (hours) |
| This compound | 85 | 98 | 4 |
| Isomer 1 | 60 | 90 | 8 |
Experimental Protocol
General Procedure for Suzuki Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromofluoropyridine carboxylic acid (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent: Add a suitable degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate a typical workflow for isomeric purity analysis and a relevant biological pathway where derivatives of such compounds may act.
Conclusion
The isomeric purity of this compound is a critical parameter that can influence its performance in the synthesis of complex molecules for drug discovery. While direct comparative data between isomers may not always be readily available in the literature, the experimental protocols outlined in this guide provide a robust framework for researchers to assess the purity and performance of their starting materials. By employing rigorous analytical techniques such as HPLC and NMR, scientists can ensure the quality of their chemical building blocks, leading to more reliable and reproducible research outcomes in the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Bromo-2-fluoropyridine-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical compounds like 4-Bromo-2-fluoropyridine-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, aligning with standard laboratory safety protocols and hazardous waste regulations. Due to its nature as a halogenated organic acid and a pyridine derivative, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2][3] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat; consider a flame-retardant coat.[1] | To protect clothing and skin. |
| Respiratory | Use in a fume hood to avoid inhalation of dust or vapors.[1] | To prevent respiratory irritation.[3][4] |
Hazard Profile Summary
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] |
| Skin Irritation | Causes skin irritation.[3][4] |
| Serious Eye Damage | Causes serious eye damage.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated waste must comply with all local, state, and federal hazardous waste regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, as well as contaminated lab supplies (e.g., filter paper, gloves, absorbent pads), in a designated solid hazardous waste container.[7] This waste stream is typically categorized as halogenated organic waste.[7]
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous aqueous waste.[7] Do not mix with other incompatible waste streams, such as strong oxidizing agents, acids, or bases.[8][9]
2. Container and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure cap.[1] Glass or high-density polyethylene containers are generally suitable.
-
Labeling: Clearly label the waste container as "Hazardous Waste".[7] The label must include the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixed waste stream.[1] Indicate the associated hazards (e.g., Toxic, Irritant).
3. Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[5][8]
-
Ensure the storage area is away from incompatible materials.[7]
4. Final Disposal:
-
The primary recommended method for final disposal is through a licensed chemical destruction facility.[5]
-
This often involves controlled incineration with flue gas scrubbing to handle the halogenated byproducts.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][6]
5. Spill Management:
-
In case of a small spill, alert personnel in the immediate area.
-
Use an inert absorbent material such as sand, vermiculite, or sodium thiosulfate to contain and absorb the spill.[7][10]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[7]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[9]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. LCSS: BROMINE [web.stanford.edu]
A Researcher's Guide to the Safe Handling of 4-Bromo-2-fluoropyridine-3-carboxylic acid: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. The safe handling of these compounds is paramount, not only for regulatory compliance but as a cornerstone of scientific integrity and personal responsibility. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when handling 4-Bromo-2-fluoropyridine-3-carboxylic acid.
Hazard Analysis: A Synthesis of Structural Analogs
The hazard profile of this compound can be inferred from its components:
-
4-Bromo-2-fluoropyridine: This structural backbone is known to be harmful if swallowed, cause skin irritation, result in serious eye damage, and may cause respiratory irritation.[2][3]
-
Carboxylic Acid Group: This functional group can contribute to skin and eye irritation or corrosion, and respiratory tract irritation.[4]
Therefore, we must assume that this compound is a substance that is at a minimum an irritant to the skin, eyes, and respiratory system, and is harmful if ingested.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. All handling of this compound should occur within a certified chemical fume hood.[5]
| PPE Category | Recommended Equipment | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over the goggles.[2][5] | The high risk of serious eye damage from related compounds necessitates the robust protection of chemical splash goggles.[2] A face shield provides an additional barrier against splashes, especially when handling larger quantities or during vigorous reactions.[5] |
| Skin and Body Protection | A chemical-resistant lab coat must be worn and fully buttoned.[5] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Consider double-gloving for enhanced protection. Fully enclosed shoes made of a chemical-resistant material are mandatory.[5] | A lab coat protects against incidental skin contact. Nitrile gloves offer good resistance to a range of chemicals.[4] Given that the compound may cause skin irritation, gloves should be inspected before use and changed immediately upon contamination.[5] Closed-toe shoes prevent injury from spills. |
| Respiratory Protection | All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent the inhalation of dust.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[6][7] | The potential for respiratory irritation from both the pyridine and carboxylic acid moieties makes strict control of airborne particles essential.[2][3] A fume hood is the primary engineering control to minimize inhalation exposure.[5] |
Operational and Disposal Plans: A Step-by-Step Guide
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete protection.
Caption: PPE Donning Sequence
Safe Handling Procedures:
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound.[5] Ensure the fume hood is functioning correctly. Assemble all necessary equipment before handling the chemical.
-
Handling: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the risk of inhalation.[5]
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[1]
Doffing PPE: Preventing Cross-Contamination
Removing PPE in the correct order is critical to prevent contaminating yourself.
Caption: PPE Doffing Sequence
Disposal Plan:
All disposable materials contaminated with this compound, such as gloves and weigh boats, must be placed in a dedicated and clearly labeled hazardous waste container.[5] The compound itself should be disposed of in accordance with all applicable federal, state, and local environmental regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Do not empty into drains.[1]
Emergency Procedures
In the event of exposure, immediate action is crucial:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If skin irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][8] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
